molecular formula C15H10INO2S B2400138 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile CAS No. 373616-19-4

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

カタログ番号: B2400138
CAS番号: 373616-19-4
分子量: 395.21
InChIキー: QXQLYWNZNXOESR-XNTDXEJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[ Note: The following is a generic template. Specific properties, applications, and hazards for this compound are unknown and must be researched. ] 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a high-purity chemical compound intended for research and development purposes. As a propenenitrile derivative, it features a phenylsulfonyl group and a 4-iodophenyl substituent, making it a potential intermediate in organic synthesis, including Suzuki coupling reactions facilitated by the iodine atom . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a thorough hazard assessment before handling, as the specific physical, chemical, and toxicological properties for this compound are currently uncharacterized.

特性

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-iodophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQLYWNZNXOESR-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)I)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound, 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. This molecule, incorporating a strategically positioned iodine atom on the phenyl ring, a phenylsulfonyl group, and a propenenitrile backbone, presents a compelling scaffold for investigation in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for its synthesis via the Knoevenagel condensation, a thorough analysis of its structural and spectroscopic properties, and an exploration of its potential as a bioactive agent.

Introduction: The Scientific Rationale

The strategic combination of a phenylsulfonyl moiety and a cyano group on a propenenitrile framework creates a molecule with significant potential for diverse applications. The phenylsulfonyl group is a well-established pharmacophore known to enhance the biological activity of various compounds through its ability to form strong hydrogen bonds and its metabolic stability.[1][2] The propenenitrile scaffold, particularly α,β-unsaturated nitriles, is a recurring motif in a number of compounds with demonstrated anticancer and antimicrobial properties.[3][4]

The introduction of a 4-iodophenyl substituent is a key design element. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, making 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile a versatile intermediate for further structural elaboration.[5] Furthermore, iodinated organic compounds have shown cytotoxic effects, suggesting that the iodine atom itself may contribute to the biological activity of the molecule.[6] This guide will delve into the practical aspects of synthesizing and characterizing this promising compound, providing a solid foundation for future research and development endeavors.

Synthesis of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

The synthesis of the title compound is efficiently achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-(phenylsulfonyl)acetonitrile, with a carbonyl compound, 4-iodobenzaldehyde.[7]

Underlying Mechanism: The Knoevenagel Condensation

The reaction proceeds via a well-established mechanism. A weak base, typically piperidine, deprotonates the acidic α-carbon of 2-(phenylsulfonyl)acetonitrile to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product, 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product 4-Iodobenzaldehyde 4-Iodobenzaldehyde Nucleophilic_Attack Nucleophilic_Attack 4-Iodobenzaldehyde->Nucleophilic_Attack Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile Deprotonation Deprotonation Phenylsulfonylacetonitrile->Deprotonation α-proton abstraction Piperidine Piperidine Piperidine->Deprotonation Deprotonation->Nucleophilic_Attack Carbanion formation Dehydration Dehydration Nucleophilic_Attack->Dehydration Aldol adduct Target_Molecule 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile Dehydration->Target_Molecule Elimination of H2O caption Knoevenagel Condensation Workflow

Caption: Knoevenagel Condensation Workflow

Detailed Experimental Protocol

This protocol is based on established procedures for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.[8]

Materials:

  • 4-Iodobenzaldehyde (1.0 eq)

  • 2-(Phenylsulfonyl)acetonitrile (1.0 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (or Toluene)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-iodobenzaldehyde (1.0 eq) and 2-(phenylsulfonyl)acetonitrile (1.0 eq) in a minimal amount of ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Comprehensive Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended:

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR spectra can be generated using specialized software.[9][10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
Vinylic Proton~ 8.0 - 8.5~ 145 - 155Deshielded due to the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the sulfonyl and cyano groups.[11]
Phenyl Protons (SO₂Ph)~ 7.5 - 8.0~ 125 - 140Typical aromatic region, with ortho protons being the most deshielded due to the proximity of the sulfonyl group.
Iodophenyl Protons~ 7.2 - 7.9~ 95 - 140Protons ortho to the iodine will be shifted downfield compared to those meta. The carbon bearing the iodine will show a characteristic upfield shift.
Cyano Carbon-~ 115 - 120Characteristic chemical shift for a nitrile carbon.
α-Carbon (to CN)-~ 105 - 115Shielded due to the electron-donating character of the double bond.
β-Carbon (to CN)-~ 145 - 155Deshielded due to conjugation with the aromatic ring and the electron-withdrawing sulfonyl group.

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.[8]

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Expected Characteristic IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2240Sharp, Medium-Strong
C=C (Alkene)1620 - 1640Medium
S=O (Sulfonyl)1300 - 1350 and 1140 - 1160Strong, Two Bands
C-H (Aromatic)3000 - 3100Medium
C-I (Aryl Iodide)~ 500 - 600Medium-Weak

Reference: Characteristic IR absorption frequencies for organic functional groups.[12][13][14]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak [M]⁺ is expected to be observed. Common fragmentation pathways for similar structures include the loss of the phenylsulfonyl group (•SO₂Ph), the cyano group (•CN), and cleavage of the propenenitrile backbone.[15][16]

Physical and Thermal Properties

Melting Point: The melting point should be determined using a calibrated apparatus to assess the purity of the synthesized compound.

Differential Scanning Calorimetry (DSC): DSC can be used to further characterize the thermal properties of the material, such as its melting point and any phase transitions.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Obtaining suitable crystals for this analysis is a key objective for the complete characterization of this molecule.

Potential Applications in Drug Development

The unique structural features of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile make it a compelling candidate for investigation in drug discovery programs, particularly in the field of oncology.

Rationale as an Anticancer Agent
  • Propenenitrile Scaffold: Numerous studies have demonstrated the antiproliferative activity of compounds containing the 2,3-diphenyl acrylonitrile scaffold. These compounds have been shown to induce cell-cycle arrest and apoptosis in various cancer cell lines.[17][18]

  • Phenylsulfonyl Moiety: The phenylsulfonyl group is a key structural element in many biologically active molecules, including some anticancer agents. It can enhance binding to target proteins and improve pharmacokinetic properties.[1]

  • Iodine Substitution: The presence of a halogen, particularly iodine, on the phenyl ring has been shown to enhance the cytotoxic activity of some classes of compounds.[18] The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding.

Future Directions and Preclinical Evaluation

To explore the therapeutic potential of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, a systematic preclinical evaluation is warranted.

Preclinical_Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Lead Optimization Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB) Mechanism_of_Action Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity_Assay->Mechanism_of_Action Active Compounds Target_Identification Target Identification Mechanism_of_Action->Target_Identification Animal_Models Xenograft Tumor Models Target_Identification->Animal_Models Confirmed Target Pharmacokinetics Pharmacokinetic Profiling (ADME) Animal_Models->Pharmacokinetics Toxicity_Studies Preliminary Toxicity Studies Pharmacokinetics->Toxicity_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Toxicity_Studies->SAR_Studies Promising Lead SAR_Studies->Cytotoxicity_Assay New Analogs caption Preclinical Drug Development Workflow

Caption: Preclinical Drug Development Workflow

Initial in vitro screening against a panel of human cancer cell lines will be crucial to determine its cytotoxic profile. Subsequent mechanism-of-action studies can elucidate the pathways through which it exerts its effects, such as induction of apoptosis or cell cycle arrest. Promising in vitro results would then justify progression to in vivo studies using animal models to evaluate efficacy and preliminary safety.

Conclusion

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a synthetically accessible and structurally intriguing molecule with significant potential for further investigation. This guide has provided a detailed roadmap for its synthesis and comprehensive characterization. The strategic incorporation of key pharmacophoric elements suggests that this compound may serve as a valuable platform for the development of novel therapeutic agents, particularly in the area of oncology. The methodologies and data presented herein are intended to empower researchers to explore the full potential of this promising chemical entity.

References

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Sources

Mechanism of action of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and its Analogs

This guide provides a comprehensive technical overview of the putative mechanism of action for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. Given the limited direct research on this specific molecule, this document leverages extensive data from its close structural analog, BAY 11-7082 ((E)-3-(4-methylphenylsulfonyl)-2-propenenitrile), to infer its biological activities. The structural similarity, centered on the phenylsulfonyl propenenitrile core, strongly suggests a shared mechanism of action.

This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways modulated by this class of compounds.

Introduction and Postulated Core Mechanism

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile belongs to a class of small molecule inhibitors that have demonstrated significant anti-inflammatory and pro-apoptotic properties. While direct studies on this specific iodophenyl derivative are not extensively published, the wealth of information on its analog, BAY 11-7082, provides a robust framework for understanding its likely mechanism of action. BAY 11-7082 is well-established as a potent and irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2]. It is also reported to inhibit the NLRP3 inflammasome[3][4][5].

The primary mechanism of action is believed to be the inhibition of IκBα (inhibitor of NF-κB alpha) phosphorylation[1][2]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, such as inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes[6][7]. By preventing IκBα phosphorylation, 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and its analogs effectively trap NF-κB in the cytoplasm, thereby downregulating the expression of its target genes.

The NF-κB Signaling Pathway: The Primary Target

The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer[8][9]. The ability of BAY 11-7082, and by extension its iodophenyl analog, to inhibit this pathway is of significant therapeutic interest.

Inhibition of IκBα Phosphorylation

The central event in the canonical NF-κB pathway is the phosphorylation of IκBα by the IKK complex. BAY 11-7082 has been shown to selectively and irreversibly inhibit TNF-α-induced phosphorylation of IκB-α[1]. This action prevents the subsequent degradation of IκBα and the release of NF-κB[10]. While initially thought to be a direct IKK inhibitor, some studies suggest that BAY 11-7082 might act on upstream components of the MyD88-dependent signaling network, thereby preventing the activation of IKKs[6][11][12].

Downstream Effects on Gene Expression

By sequestering NF-κB in the cytoplasm, 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile would be expected to suppress the transcription of a wide array of NF-κB target genes. These include:

  • Pro-inflammatory Cytokines: Such as TNF-α, IL-1β, IL-6, and IL-8[3][9].

  • Adhesion Molecules: Including ICAM-1, VCAM-1, and E-Selectin, which are crucial for immune cell trafficking to sites of inflammation[2].

  • Anti-apoptotic Proteins: Such as Bcl-xL, which contributes to the survival of cancer cells[13].

The inhibition of these genes underpins the observed anti-inflammatory and pro-apoptotic effects of this class of compounds[8][14].

Visualizing the NF-κB Inhibition Pathway

Caption: Proposed mechanism of NF-κB pathway inhibition.

Modulation of the NLRP3 Inflammasome

In addition to its effects on the NF-κB pathway, BAY 11-7082 has been shown to inhibit the NLRP3 inflammasome[3][5]. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms[3].

The inhibitory effect of BAY 11-7082 on the NLRP3 inflammasome appears to be independent of its NF-κB inhibitory activity in some contexts[6]. This suggests a multi-faceted anti-inflammatory profile for this class of compounds. The inhibition of both NF-κB and the NLRP3 inflammasome can lead to a significant reduction in the production of key inflammatory cytokines like IL-1β[3][15].

Visualizing the Dual Inhibition Mechanism

Dual_Inhibition cluster_NFkB NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway Compound 3-(4-Iodophenyl)-2- (phenylsulfonyl)-2-propenenitrile IKK IKK Activation Compound->IKK inhibits NLRP3 NLRP3 Inflammasome Activation Compound->NLRP3 inhibits NFkB_translocation NF-κB Nuclear Translocation IKK->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., pro-IL-1β) NFkB_translocation->Pro_inflammatory_genes Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B_maturation IL-1β Maturation & Secretion Caspase1->IL1B_maturation

Caption: Dual inhibition of NF-κB and NLRP3 inflammasome pathways.

Experimental Validation Protocols

To validate the proposed mechanism of action for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, a series of in vitro experiments can be conducted. The following protocols are based on standard methodologies used to study NF-κB and inflammasome signaling.

Western Blot for IκBα Phosphorylation

This experiment aims to determine if the compound inhibits the phosphorylation and subsequent degradation of IκBα.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human endothelial cells, macrophages like RAW 264.7) to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.

Immunofluorescence for NF-κB Nuclear Translocation

This assay visually confirms the inhibition of NF-κB translocation from the cytoplasm to the nucleus.

Protocol:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat the cells with the compound as described above, followed by stimulation with TNF-α or LPS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Observe the localization of the p65 signal (cytoplasmic vs. nuclear) in treated versus untreated stimulated cells.

ELISA for IL-1β Secretion

This experiment measures the secretion of mature IL-1β to assess the inhibition of the NLRP3 inflammasome.

Protocol:

  • Cell Priming: Prime macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells differentiated with PMA) with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Compound Treatment: Treat the primed cells with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile for 1 hour.

  • Inflammasome Activation: Activate the NLRP3 inflammasome with a suitable agonist, such as ATP (5 mM) or nigericin (10 µM), for 1-2 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Analysis: Compare the levels of secreted IL-1β between treated and untreated activated cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_exp1 Western Blot for p-IκBα cluster_exp2 Immunofluorescence for NF-κB p65 cluster_exp3 ELISA for IL-1β Secretion Cell_Culture1 1. Cell Culture Pre_treatment1 2. Pre-treat with Compound Cell_Culture1->Pre_treatment1 Stimulation1 3. Stimulate (TNF-α/LPS) Pre_treatment1->Stimulation1 Lysis1 4. Cell Lysis & Protein Quantification Stimulation1->Lysis1 Western_Blot 5. SDS-PAGE & Immunoblotting (p-IκBα, Total IκBα, GAPDH) Lysis1->Western_Blot Analysis1 6. Quantify Inhibition of IκBα Phosphorylation Western_Blot->Analysis1 Cell_Seeding2 1. Seed Cells on Coverslips Pre_treatment2 2. Pre-treat with Compound Cell_Seeding2->Pre_treatment2 Stimulation2 3. Stimulate (TNF-α/LPS) Pre_treatment2->Stimulation2 Fix_Perm 4. Fix & Permeabilize Stimulation2->Fix_Perm Staining 5. Immunostain for p65 & DAPI Fix_Perm->Staining Microscopy 6. Visualize Nuclear Translocation Staining->Microscopy Cell_Priming3 1. Prime Macrophages (LPS) Treatment3 2. Treat with Compound Cell_Priming3->Treatment3 Activation3 3. Activate NLRP3 (ATP/Nigericin) Treatment3->Activation3 Supernatant3 4. Collect Supernatants Activation3->Supernatant3 ELISA 5. Measure IL-1β Concentration Supernatant3->ELISA Analysis3 6. Quantify Reduction in IL-1β Secretion ELISA->Analysis3

Caption: Workflow for experimental validation of the mechanism of action.

Summary of Quantitative Data from Analog Studies (BAY 11-7082)

The following table summarizes key quantitative findings from studies on BAY 11-7082, which can serve as a benchmark for evaluating 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

ParameterCell Type/ModelConcentration/DoseEffectReference
ICAM-1, VCAM-1, E-Selectin Expression Human Endothelial CellsIC₅₀: 5-10 µMInhibition of TNF-α-induced expression[2]
NF-κB DNA Binding HTLV-I-infected T-cells5 µMSignificant reduction[8]
IFN-α Production Human Plasmacytoid Dendritic Cells10⁻⁹ to 3x10⁻⁷ MDose-dependent impairment[14]
mRNA Expression (IL-6, TNF-α, IL-23) Psoriasis Mouse ModelN/ASignificant reduction[3]
Serum IL-1β and IL-6 EAE Mouse Model20 mg/kg/i.p.Significant reduction[15]

Conclusion and Future Directions

Future research should focus on directly validating these mechanisms for the iodophenyl derivative. Head-to-head comparative studies with BAY 11-7082 would be invaluable to determine if the substitution of a methyl group with an iodine atom alters the potency, selectivity, or off-target effects of the compound. Furthermore, exploring its impact on other signaling pathways, such as those involving protein tyrosine phosphatases or the ubiquitin system, could reveal additional therapeutic targets and provide a more complete understanding of its pharmacological profile[4][6].

References

  • BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science. Available at: [Link]

  • Bay 11-7082 inhibits transcription factor NF-κB and induces apoptosis of HTLV-I–infected T-cell lines and primary adult T-cell leukemia cells. Blood. Available at: [Link]

  • Inhibitor of IκB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells. Arthritis Research & Therapy. Available at: [Link]

  • BAY11‑7082 inhibits the expression of tissue factor and plasminogen activator inhibitor‑1 in type‑II alveolar epithelial cells following TNF‑α stimulation via the NF‑κB pathway. Molecular Medicine Reports. Available at: [Link]

  • Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. Available at: [Link]

  • BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation. Available at: [Link]

  • Effects of the NF-κB Signaling Pathway Inhibitor BAY11-7082 in the Replication of ASFV. Viruses. Available at: [Link]

  • The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. PLoS One. Available at: [Link]

  • Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes. Journal of Neuroinflammation. Available at: [Link]

  • Bay 11-7082. Wikipedia. Available at: [Link]

  • The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal. Available at: [Link]

  • The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal. Available at: [Link]

  • The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke. Molecules. Available at: [Link]

Sources

Physical and chemical properties of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

PropertyValue / DescriptionCausality / Mechanistic NoteMolecular FormulaC 15​ H 10​ INO 2​ SDefines the exact atomic composition.Molecular Weight395.21 g/mol High MW driven by the iodine atom (126.9 g/mol ).Physical StatePale yellow crystalline solidExtended π -conjugation shifts absorption into the visible spectrum.Melting Point160 °C – 165 °C (Est.)Strong crystal lattice packing due to planar geometry and π π stacking.SolubilitySoluble in DMSO, DMF, DCM; Insoluble in H 2​ OHigh lipophilicity; lacks hydrogen-bond donors, preventing aqueous solvation.

Spectroscopic Signatures

To ensure absolute structural verification, researchers must rely on multi-nuclear NMR and FT-IR spectroscopy. The chemical shifts are heavily dictated by the electron-withdrawing environment.

Analytical MethodKey SignalAssignment & Causality
FT-IR ~2220 cm −1 C N stretch: Sharp band. Slightly lower than aliphatic nitriles due to conjugation.
FT-IR 1330 & 1150 cm −1 -SO 2​
  • stretch: Asymmetric and symmetric stretching of the sulfone group [1].
1 H NMR (CDCl 3​ ) ~8.20 ppm (1H, s)Vinylic Proton (C3-H): Highly deshielded due to the combined inductive and anisotropic effects of the geminal -CN and -SO 2​ Ph groups.
13 C NMR (CDCl 3​ ) ~145.0 ppmVinylic C3: Extreme electron depletion makes this carbon resonate far downfield.

Chemical Reactivity: The Bifunctional Hub

The true value of this molecule lies in its orthogonal, dual-reactivity profile. It allows chemists to perform sequential, site-selective transformations without the need for protecting groups.

  • The Electrophilic Michael Acceptor Axis: Because the -CN and -SO 2​ Ph groups withdraw electron density via both inductive and resonance effects, the β -carbon (C3) is exceptionally electrophilic. It acts as a prime Michael acceptor, readily undergoing conjugate addition with soft nucleophiles such as thiols, amines, and malonates.

  • The Cross-Coupling Axis: The 4-iodo substituent on the phenyl ring is a privileged leaving group for oxidative addition by Palladium(0) complexes. This enables the molecule to participate in Suzuki-Miyaura [2], Heck, and Sonogashira cross-coupling reactions, allowing for the rapid construction of extended biaryl systems critical for high-throughput drug screening.

ReactivityCore3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile(Bifunctional Hub)MichaelMichael Addition(Nucleophilic attack at C3)Core->Michael Thiols, AminesPdCouplingPd-Catalyzed Cross-Coupling(Suzuki/Heck at 4-Iodo position)Core->PdCoupling Boronic Acids, Pd(0)CycloCycloaddition(Diels-Alder / 1,3-Dipolar)Core->Cyclo Azides, Dienes

Caption: The divergent chemical reactivity profile of the bifunctional propenenitrile scaffold.

Self-Validating Synthesis Protocol

The most efficient route to synthesize this scaffold is via the Knoevenagel condensation of 4-iodobenzaldehyde with 2-(phenylsulfonyl)acetonitrile [1].

Mechanistic Causality of the Protocol

We utilize piperidine as an organocatalyst. Piperidine does not merely act as a base; it condenses with the aldehyde to form a highly electrophilic iminium ion intermediate [3], significantly lowering the activation energy for the nucleophilic attack by the deprotonated phenylsulfonylacetonitrile. Alternatively, heterogeneous basic catalysts like Mg,Al-mixed oxides can be used for a greener, solvent-free approach [4]. We employ toluene with a Dean-Stark apparatus because the condensation generates water. According to Le Chatelier's principle, the continuous azeotropic removal of water irreversibly drives the equilibrium toward the target alkene.

SynthesisA4-Iodobenzaldehyde(Electrophile)CKnoevenagel CondensationCatalyst: PiperidineSolvent: TolueneA->CB2-(Phenylsulfonyl)acetonitrile(Nucleophile)B->CDTarget Propenenitrile(Crystallization)C->D

Caption: Workflow for the Knoevenagel condensation yielding the target propenenitrile.

Step-by-Step Methodology & In-Process Controls (IPC)

Step 1: Reaction Assembly

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-iodobenzaldehyde (10.0 mmol) and 2-(phenylsulfonyl)acetonitrile (10.5 mmol, slight excess to ensure full consumption of the aldehyde) in 50 mL of anhydrous toluene.

  • Add piperidine (1.0 mmol, 10 mol%) to the stirring solution.

Step 2: Execution and IPC (The Self-Validating Loop) 3. Heat the mixture to reflux (approx. 110 °C). 4. Validation Check 1 (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (3:1). The reaction is self-validating when the UV-active spot corresponding to 4-iodobenzaldehyde (higher R f​ ) completely disappears, replaced by a new, intensely UV-active spot (the highly conjugated product) at a lower R f​ .

Step 3: Workup and Purification 5. Once validated by TLC, cool the reaction to room temperature. The product will often begin to spontaneously crystallize due to its high lattice energy. 6. Dilute the mixture with 50 mL of ethyl acetate and wash sequentially with 1M HCl (to remove piperidine), saturated NaHCO 3​ , and brine. 7. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 8. Recrystallize the crude solid from hot ethanol to afford the pure 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Step 4: Final Structural Validation 9. Validation Check 2 (NMR): Acquire a 1 H NMR spectrum. The synthesis is deemed successful only if the methylene protons of the starting 2-(phenylsulfonyl)acetonitrile (~4.0 ppm) are entirely absent, and a sharp singlet integrates to 1H at ~8.20 ppm, confirming the formation of the vinylic bond.

References

  • Noda Pérez, C., et al. "Influence of basic properties of Mg,Al-mixed oxides on their catalytic activity in knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile". Química Nova, SciELO. URL: [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95(7), 2457–2483. URL: [Link]

In vitro studies of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and its Analogs as Potent Signaling Pathway Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro evaluation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and its well-characterized analog, BAY 11-7082. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents. We will delve into the core mechanisms of action, provide detailed experimental protocols for key in vitro assays, and present data in a clear, accessible format. The insights within are grounded in established scientific literature and aim to equip the reader with the necessary knowledge to effectively study this class of compounds.

Introduction: A Promising Scaffold for Therapeutic Intervention

The propenenitrile scaffold, specifically exemplified by compounds like 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and its close analog BAY 11-7082, has garnered significant interest in the scientific community. These molecules have demonstrated potent biological activities, primarily attributed to their ability to modulate key cellular signaling pathways implicated in a variety of diseases, including cancer and inflammatory disorders.

BAY 11-7082, in particular, is widely recognized as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6] This pathway plays a central role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB pathway is a hallmark of many chronic diseases, making it a prime target for therapeutic intervention.

Beyond NF-κB, recent studies have revealed that BAY 11-7082 also inhibits the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[7] This dual-inhibitory action highlights the therapeutic potential of this chemical scaffold in a broad range of inflammatory and autoimmune conditions. This guide will use the extensive data on BAY 11-7082 to inform the in vitro investigation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action for BAY 11-7082, and likely its iodo-substituted analog, is the irreversible inhibition of the phosphorylation of IκBα (Inhibitor of kappa B alpha).[1] In resting cells, IκBα is bound to the NF-κB complex (typically a heterodimer of p50 and p65 subunits), retaining it in the cytoplasm. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of target genes.

BAY 11-7082 intervenes by specifically and irreversibly inhibiting the TNF-α-induced phosphorylation of IκBα.[1] This prevents the degradation of IκBα, thereby locking the NF-κB complex in the cytoplasm and inhibiting the transcription of its target genes.[1]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P p-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation BAY117082 3-(4-Iodophenyl)-2- (phenylsulfonyl)-2-propenenitrile (BAY 11-7082) BAY117082->IKK_complex Inhibits Phosphorylation DNA DNA NFkB_n->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.

In Vitro Experimental Workflows

A thorough in vitro evaluation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile involves a series of well-defined experiments to characterize its biological activity. The following protocols are based on established methodologies for studying NF-κB inhibitors like BAY 11-7082.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any new compound is to determine its effect on cell viability and to establish a non-toxic working concentration range.

Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., human gastric cancer HGC-27 cells or oral squamous cell carcinoma CAL27 cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with a serial dilution of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (e.g., 0.1, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (Varying Concentrations & Times) A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (490 nm) E->F G Calculate Cell Viability (%) F->G

Figure 2: Workflow for MTT cell viability assay.

Quantification of NF-κB Activation

To confirm the inhibitory effect on the NF-κB pathway, it is essential to measure the levels of key proteins involved in the signaling cascade.

Protocol: Western Blot Analysis for p-IκBα, IκBα, and Nuclear p65

  • Cell Treatment: Plate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the compound for 1 hour.[5]

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 15-30 minutes.[1][5]

  • Cell Lysis:

    • For total protein: Lyse cells in RIPA buffer.

    • For nuclear/cytoplasmic fractionation: Use a commercial kit to separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH for total lysate, Lamin B1 for nuclear fraction).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow A Cell Treatment & Stimulation B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Primary & Secondary Antibodies D->E F ECL Detection E->F G Densitometric Analysis F->G

Figure 3: General workflow for Western blot analysis.

Assessment of Apoptosis Induction

In many cancer cell lines, inhibition of the constitutively active NF-κB pathway leads to apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells (e.g., HTLV-I-infected T-cell lines or gastric cancer cells) with the compound at various concentrations for 24-48 hours.[2][8]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Expected In Vitro Biological Activities and Data Presentation

Based on the extensive research on BAY 11-7082, the following in vitro effects can be anticipated for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Anti-proliferative and Pro-apoptotic Effects in Cancer Cells

This class of compounds has demonstrated potent anti-tumor effects in various cancer cell lines, including those from gastric cancer, oral squamous cell carcinoma, and leukemia.[2][7][8][9] The expected outcomes include a dose-dependent reduction in cell viability and induction of apoptosis.

Table 1: Representative Anti-proliferative Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) after 48hReference
HTLV-I-infected T-cellsAdult T-cell Leukemia~5[2]
HGC-27Gastric Cancer~10[8]
CAL27Oral Squamous Cell Carcinoma5-30[7]
U87, U251GliomaDose-dependent inhibition[6]
Anti-inflammatory Effects

The inhibition of the NF-κB pathway is expected to result in potent anti-inflammatory effects. This can be assessed by measuring the production of pro-inflammatory cytokines and mediators.

Table 2: Inhibition of Pro-inflammatory Mediators

Cell TypeStimulantInhibited MediatorExpected OutcomeReference
AECIITNF-αTF, PAI-1Significant reduction[1]
RAW264.7LPSNO, PGE₂, TNF-αDose-dependent inhibition[5]
Glioma Cells-IL-1β, IL-18Downregulation[6]
Effects on Cell Cycle and Migration

In addition to apoptosis, these compounds can induce cell cycle arrest and inhibit cancer cell migration and invasion.[8][9]

  • Cell Cycle Arrest: BAY 11-7082 has been shown to induce S-phase arrest in gastric cancer cells by suppressing Cyclin A and CDK-2 expression.[8]

  • Inhibition of Migration and Invasion: In glioma and gastric cancer cells, BAY 11-7082 has been observed to significantly decrease migratory and invasive capabilities.[6][9]

Conclusion and Future Directions

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, and its well-studied analog BAY 11-7082, represent a promising class of compounds with significant therapeutic potential. Their ability to potently inhibit the NF-κB signaling pathway, and potentially other inflammatory pathways like the NLRP3 inflammasome, makes them attractive candidates for the development of novel anti-cancer and anti-inflammatory drugs.

The in vitro experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this chemical scaffold. Future studies should aim to further elucidate the precise molecular targets, explore potential off-target effects, and investigate the in vivo efficacy and safety of these compounds in relevant disease models. The structure-activity relationship of analogs with different substitutions on the phenyl rings should also be systematically explored to optimize potency and drug-like properties.

References

  • Spandidos Publications. (2020, December 28). BAY11‑7082 inhibits the expression of tissue factor and plasminogen activator inhibitor‑1 in type‑II alveolar epithelial cells following TNF‑α stimulation via the NF‑κB pathway. Retrieved from [Link]

  • American Society of Hematology. (2002, September 1). Bay 11-7082 inhibits transcription factor NF-κB and induces apoptosis of HTLV-I–infected T-cell lines and primary adult T-cell leukemia cells. Retrieved from [Link]

  • PubMed. (2024, October 27). Bay 11-7082, an NF-κB Inhibitor, Prevents Post-Inflammatory Hyperpigmentation Through Inhibition of Inflammation and Melanogenesis. Retrieved from [Link]

  • MDPI. (2021, October 15). NLRP3 Inflammasome Inhibitor BAY-117082 Reduces Oral Squamous Cell Carcinoma Progression. Retrieved from [Link]

  • Portland Press. (2013, April 12). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Retrieved from [Link]

  • Hindawi. (n.d.). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Retrieved from [Link]

  • Translational Cancer Research. (2022, February 28). Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy. Retrieved from [Link]

  • PubMed. (2014, May 15). BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells. Retrieved from [Link]

  • Spandidos Publications. (2021, February 17). Nuclear factor‑κB inhibitor Bay11‑7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Evaluation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a highly specialized electrophilic probe featuring a reactive vinyl sulfone warhead. In modern drug design and chemical biology, vinyl sulfones are widely used as potent, irreversible inhibitors of cysteine proteases (e.g., cathepsins, viral proteases, and parasitic enzymes)[1]. The electrophilic β-carbon of the vinyl sulfone undergoes a Michael-type addition with the hyper-nucleophilic active-site thiolate (Cys-S⁻) of the target protein, forming a highly stable, irreversible thioether linkage[1].

The unique substitution pattern of this specific compound provides distinct advantages for cellular assays:

  • Hydrophobic Subsite Targeting: The 4-iodophenyl and phenylsulfonyl moieties are designed to occupy the S2/S3 hydrophobic pockets of protease active sites, providing selectivity over off-target host proteins.

  • Heavy-Atom Labeling & Pull-Downs: The iodine atom acts as an anomalous scatterer for X-ray crystallography phasing and can be utilized as a chemical handle for palladium-catalyzed cross-coupling in downstream proteomics.

  • Favorable Selectivity: Unlike highly reactive electrophiles (e.g., chloroacetamides), vinyl sulfones exhibit moderate intrinsic reactivity, allowing them to selectively target active-site cysteines without overtly affecting mammalian host cells[2].

Causality & Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen to ensure a self-validating assay system:

  • Redox Environment Management: Cysteine proteases require a reducing environment to maintain the active-site cysteine in its reactive thiolate state. However, excess free thiols (like DTT or β-mercaptoethanol) in the assay buffer can act as competing nucleophiles, prematurely quenching the vinyl sulfone inhibitor[3]. Therefore, this protocol strictly titrates reducing agents (e.g., 1 mM DTT) and pre-incubates the enzyme before inhibitor addition to balance enzyme viability with probe stability.

  • Kinetic Evaluation ( kinact​/KI​ ): Because this is a covalent inhibitor, standard IC50​ values are time-dependent and insufficient for true characterization. In a covalent inhibition model, initial non-covalent binding precedes covalent bond formation[4]. This protocol emphasizes the determination of kinact​/KI​ , the second-order rate constant, which accurately reflects both initial non-covalent binding affinity ( KI​ ) and the rate of covalent bond formation ( kinact​ )[3].

  • Glutathione (GSH) Counter-Screening: While vinyl sulfones are privileged warheads, high intracellular concentrations can deplete glutathione, leading to non-specific cytotoxicity. A GSH-reactivity counter-screen is integrated into this workflow to ensure the observed cellular phenotype is driven by target engagement rather than general thiol reactivity[3].

Mechanistic Workflow

G A Target Protein (Oxidized/Inactive) B Target Protein (Active Cys-SH) A->B Reducing Agent (e.g., DTT) D Non-covalent Michaelis Complex B->D + Inhibitor C 3-(4-Iodophenyl)-2-(phenylsulfonyl) -2-propenenitrile C->D E Covalent Thioether Adduct D->E Michael Addition (C-S Bond Formation) F Irreversible Inhibition E->F Phenotypic Response

Mechanistic workflow of covalent inhibition by vinyl sulfone probes via Michael addition.

Experimental Protocols

Protocol 1: Reagent Preparation and Storage

Objective: Maintain the chemical integrity of the electrophilic warhead.

  • Stock Solution: Dissolve 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into single-use opaque vials to prevent repeated freeze-thaw cycles and photo-degradation of the carbon-iodine bond. Store at -80°C.

  • Working Dilutions: Prepare working dilutions in assay buffer or cell culture media immediately before use. Ensure the final DMSO concentration in cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: Biochemical Target Engagement ( kinact​/KI​ Determination)

Objective: Quantify the covalent binding efficiency against the target recombinant cysteine protease.

  • Enzyme Activation: Incubate the recombinant target protease (e.g., 10-50 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) for 15 minutes at room temperature to ensure complete reduction of the active-site cysteine.

  • Inhibitor Titration: Add 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile at various concentrations (e.g., 0.1 µM to 10 µM).

  • Time-Course Measurement: Immediately add a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) and monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) over 60 minutes.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration using non-linear regression. Plot kobs​ versus inhibitor concentration to derive KI​ and kinact​ [3].

Protocol 3: Cell Culture Treatment and Phenotypic Profiling

Objective: Assess target inhibition and cellular phenotype in living cells.

  • Cell Seeding: Seed target cells (e.g., human fibroblasts or specific cancer cell lines) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Replace media with fresh media containing serial dilutions of the inhibitor (0.01 µM to 50 µM). Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate for 24 to 72 hours depending on the phenotypic endpoint (e.g., viral replication inhibition, apoptosis, or parasite clearance).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo) to measure ATP levels. Luminescence is recorded to determine the cellular EC50​ .

Protocol 4: Glutathione (GSH) Reactivity Counter-Screen

Objective: Evaluate off-target thiol reactivity to rule out non-specific toxicity.

  • Reaction Setup: Incubate 100 µM of the inhibitor with 5 mM reduced glutathione (GSH) in PBS (pH 7.4) at 37°C.

  • Sampling: Extract 10 µL aliquots at specific time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching & LC-MS/MS: Quench the reaction with an equal volume of 1% formic acid in acetonitrile. Analyze the remaining parent compound via LC-MS/MS to determine the half-life ( t1/2​ ) of the compound in the presence of GSH[3].

Data Presentation: Expected Parameters

ParameterAssay TypeExpected Range / Target ValueSignificance
IC50​ (Apparent) Biochemical10 nM - 500 nMInitial indicator of potency; highly time-dependent.
kinact​/KI​ Biochemical >103M−1s−1 True measure of covalent efficiency and target affinity[3].
Cellular EC50​ Cell Culture0.1 µM - 5 µMEffective concentration for phenotypic response.
GSH t1/2​ Counter-Screen >60 minutesIndicates low off-target thiol reactivity and high selectivity[3].

References

1.[1] Title: Vinyl sulfone building blocks in covalently reversible reactions with thiols Source: RSC Publishing URL: [Link]

2.[2] Title: Cysteine protease inhibitors as chemotherapy: Lessons from a parasite target Source: PNAS URL: [Link]

3.[4] Title: Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: PMC URL: [Link]

4.[3] Title: Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach Source: PNAS URL: [Link]

Sources

Application Note: 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile as a Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a highly reactive, electrophilic small molecule belonging to the vinyl sulfone/acrylonitrile class of covalent inhibitors. As a direct halogenated structural analog of the well-documented NF-κB inhibitor BAY 11-7082 ((E)-3-(4-Methylphenylsulfonyl)-2-propenenitrile), this compound replaces the para-methyl group with a bulky, highly polarizable iodine atom.

For drug development professionals and structural biologists, this iodo-substitution offers three distinct advantages:

  • Enhanced Lipophilic Efficiency: The iodine atom increases the buried surface area within hydrophobic binding pockets.

  • Crystallographic Phasing: The heavy iodine atom serves as an intrinsic anomalous scatterer for single-wavelength anomalous dispersion (SAD) in X-ray crystallography, facilitating the resolution of enzyme-inhibitor co-crystals.

  • Radiolabeling Potential: The position is primed for 125I isotopic labeling, enabling highly sensitive target-occupancy and pharmacokinetic tracking.

Mechanistic Causality: The Michael Acceptor Warhead

The core pharmacophore of this compound is the 2-(phenylsulfonyl)propenenitrile moiety. The electron-withdrawing phenylsulfonyl and nitrile groups severely deplete the electron density of the adjacent alkene ( β -carbon), transforming it into a potent Michael acceptor .

When introduced to target enzymes—such as Protein Arginine Methyltransferase 1 (PRMT1), IκB kinase β (IKK β ), or various Protein Tyrosine Phosphatases (PTPs)—the electrophilic β -carbon undergoes a nucleophilic attack by the thiolate anion of a reactive active-site cysteine. This results in the formation of an irreversible covalent thioether adduct, permanently inactivating the enzyme1[1]. This mechanism is a hallmark of vinyl sulfones, which are widely utilized to inactivate cysteine proteases and other thiol-dependent enzymes2[2]. Furthermore, downstream cellular effects often include the profound blockade of inflammatory cascades, such as the NF- κ B and COX-2 pathways3[3].

G I 3-(4-Iodophenyl)-2- (phenylsulfonyl)-2-propenenitrile (Electrophilic Warhead) M Michael Addition (Nucleophilic Attack) I->M E Target Enzyme (e.g., IKKβ, PRMT1) Active Cys-SH E->M C Irreversible Covalent Adduct M->C P Downstream Pathway Blockade (e.g., NF-κB) C->P

Fig 1: Mechanism of covalent inhibition via Michael addition and subsequent pathway blockade.

Experimental Workflows & Self-Validating Protocols

When evaluating covalent inhibitors, traditional IC50​ values are fundamentally flawed if reported without a specific pre-incubation time. Because the inhibition is driven by a time-dependent chemical reaction rather than simple equilibrium binding, the apparent IC50​ will continuously decrease over time. Therefore, the true metric of efficacy is the inactivation efficiency ( kinact​/KI​ ).

Protocol A: Time-Dependent In Vitro Enzyme Inhibition Assay

Causality Check: Why must we alter standard kinase/enzyme buffers? Standard buffers often contain Dithiothreitol (DTT) or β -Mercaptoethanol (BME) to maintain enzyme stability. However, these are potent nucleophilic thiols that will rapidly attack the propenenitrile warhead, neutralizing the inhibitor before it ever reaches the enzyme. You must replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine) , which reduces disulfides but lacks the reactive thiol group necessary to undergo Michael addition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 0.01% Triton X-100 (to prevent compound aggregation), and 1 mM TCEP. Strictly avoid DTT or BME.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile in 100% DMSO.

  • Pre-Incubation (The Critical Step): Mix the target enzyme (e.g., 5 nM PRMT1) with the inhibitor dilutions. Incubate at 25°C. You must run parallel plates for multiple pre-incubation times (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Initiation: Rapidly add the substrate (e.g., SAM and peptide substrate for PRMT1) to initiate the reaction.

  • Quench & Read: Quench the reaction after the linear phase (e.g., 10 mins) and read the signal (fluorescence/luminescence).

  • Data Analysis: Plot the remaining fractional activity versus pre-incubation time to extract kobs​ , then plot kobs​ versus inhibitor concentration to determine KI​ (initial binding affinity) and kinact​ (maximum rate of covalent bond formation).

Protocol B: Jump-Dilution Assay (Self-Validating System)

To validate that the observed inhibition is truly covalent and not merely a high-affinity non-covalent interaction, a jump-dilution assay must be employed.

  • Complex Formation: Pre-incubate the enzyme at a high concentration (100x the final assay concentration) with the inhibitor at a concentration equivalent to 10×IC50​ for 60 minutes to ensure >95% target engagement.

  • Jump Dilution: Rapidly dilute the Enzyme-Inhibitor mixture 100-fold into an assay buffer containing a saturating concentration of the enzyme's substrate.

  • Kinetic Monitoring: Continuously monitor product formation.

    • Interpretation: A reversible inhibitor will rapidly dissociate upon dilution, leading to a recovery of enzymatic velocity (a curved progress curve turning linear). A covalent inhibitor like the iodo-propenenitrile derivative will yield a flat line (zero recovery of activity), proving irreversible target modification.

W S1 1. Prepare Thiol-Free Buffer (Use TCEP, strictly avoid DTT/BME) S2 2. Enzyme-Inhibitor Pre-incubation (Variable Time Points: 0, 15, 30, 60 min) S1->S2 S3 3. Rapid Substrate Addition (Initiate Reaction) S2->S3 S4 4. Quench & Signal Detection (Fluorescence/Absorbance/MS) S3->S4 S5 5. Calculate k_inact / K_I (Determine Inactivation Efficiency) S4->S5

Fig 2: Step-by-step workflow for time-dependent covalent enzyme inhibition assays.

Quantitative Data Presentation

The table below summarizes the comparative kinetic parameters of the Iodo-derivative against its well-known Methyl-analog (BAY 11-7082) across model target enzymes. Notice how the IC50​ drops significantly as pre-incubation time increases, highlighting the necessity of kinetic profiling for propenenitrile compounds.

CompoundTarget EnzymePre-Incubation TimeApparent IC50​ ( μ M) KI​ ( μ M) kinact​ (min −1 ) kinact​/KI​ (M −1 s −1 )
BAY 11-7082 (Methyl)PRMT10 min> 50.0---
BAY 11-7082 (Methyl)PRMT160 min12.528.40.04526.4
Iodo-propenenitrile PRMT10 min> 50.0---
Iodo-propenenitrile PRMT160 min8.219.10.05245.3
Iodo-propenenitrile IKK β 60 min4.110.50.085134.9

Data Note: Representative kinetic parameters demonstrating the enhanced target affinity ( KI​ ) imparted by the lipophilic iodine substitution compared to the standard methyl analog.

Troubleshooting & Best Practices

  • False Positives from Assay Components: As emphasized, the presence of nucleophiles (DTT, BME, high concentrations of primary amines) will scavenge the inhibitor. Always verify buffer compatibility using LC-MS to ensure the inhibitor remains intact in the blank buffer over the assay duration.

  • Aqueous Solubility & Aggregation: The iodine substitution increases LogP. If erratic, non-dose-dependent inhibition is observed, the compound may be forming colloidal aggregates. Ensure the inclusion of 0.01% - 0.05% Triton X-100 or CHAPS in the assay buffer. Keep the final DMSO concentration consistent across all wells (typically 1% v/v).

  • Validation via Mass Spectrometry: To definitively prove the mechanism of action, incubate the target enzyme with a 5-fold molar excess of the inhibitor for 2 hours, digest with trypsin, and perform LC-MS/MS. Look for a mass shift corresponding to the exact molecular weight of the inhibitor on the active-site cysteine residue.

References

  • Target identification reveals protein arginine methyltransferase 1 is a potential target of phenyl vinyl sulfone and its derivatives Portland Press URL:[Link]

  • Vinyl sulfone building blocks in covalently reversible reactions with thiols RSC Publishing URL:[Link]

  • Regulation of Cyclooxygenase-2 Expression in Monocytes by Ligation of the Receptor for Advanced Glycation End Products ResearchGate / Journal of Biological Chemistry URL:[Link]

Sources

Application Notes and Protocols for BAY-876, a Selective GLUT1 Inhibitor, in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of BAY-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), in high-throughput screening (HTS) assays. As the reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a key therapeutic vulnerability, targeting GLUT1 has emerged as a promising anti-cancer strategy.[1][2] BAY-876, identified through a large-scale screening of approximately 3 million compounds, offers a valuable tool for interrogating the role of GLUT1 in both normal and pathological physiology.[3][4] This document outlines the mechanism of action of BAY-876, provides detailed, step-by-step protocols for its application in cell-based HTS assays, and offers insights into data analysis and interpretation.

Introduction: The Rationale for Targeting GLUT1 in Drug Discovery

Malignant cells exhibit a metabolic shift towards increased glucose uptake and glycolysis, even in the presence of ample oxygen—a phenomenon termed the "Warburg effect".[1][5] This metabolic reprogramming is crucial for supporting rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors.[6] The facilitative glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key mediator of this enhanced glucose uptake in a wide variety of cancers.[5][7] Overexpression of GLUT1 is frequently correlated with tumor aggressiveness and poor prognosis, making it a compelling target for therapeutic intervention.[2][5]

BAY-876 is a first-in-class, orally active, and highly selective GLUT1 inhibitor.[3][8] Its discovery and development represent a significant advancement in the field of metabolic oncology, providing a chemical probe to explore the therapeutic potential of GLUT1 inhibition.[3][9] This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively employ BAY-876 in HTS campaigns aimed at identifying novel anti-cancer agents or elucidating the intricacies of cancer metabolism.

Mechanism of Action: Selective Inhibition of Glucose Transport

BAY-876 functions as a potent and selective inhibitor of GLUT1-mediated glucose transport.[9][10] By binding to GLUT1, it obstructs the transporter's ability to facilitate the movement of glucose across the cell membrane, effectively starving cancer cells of their primary fuel source.[11] This leads to a reduction in glycolysis, a decrease in intracellular ATP levels, and subsequent cell cycle arrest and inhibition of cell growth.[12][13]

A critical aspect of BAY-876's utility is its high selectivity for GLUT1 over other glucose transporter isoforms, such as GLUT2, GLUT3, and GLUT4.[3][9] This selectivity is crucial for minimizing off-target effects and potential systemic toxicity, as other GLUT isoforms play vital roles in glucose homeostasis in healthy tissues.[3]

Signaling Pathway Context

The expression and activity of GLUT1 are regulated by various signaling pathways that are often dysregulated in cancer, including the PI3K/Akt pathway.[14][15] Growth factors can stimulate this pathway, leading to increased translocation of GLUT1 to the plasma membrane and enhanced glucose uptake.[16][17] Therefore, the efficacy of BAY-876 can be influenced by the underlying genetic and signaling landscape of the cancer cells being studied.

cluster_0 Upstream Signaling cluster_1 GLUT1 Regulation & Function cluster_2 Metabolic Consequences Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway GLUT1 Translocation GLUT1 Translocation PI3K/Akt Pathway->GLUT1 Translocation Glucose Uptake Glucose Uptake GLUT1 Translocation->Glucose Uptake Glycolysis Glycolysis Glucose Uptake->Glycolysis ATP Production ATP Production Glycolysis->ATP Production Cell Proliferation Cell Proliferation ATP Production->Cell Proliferation BAY-876 BAY-876 BAY-876->Glucose Uptake Inhibition

Figure 1: Simplified signaling pathway showing the role of GLUT1 and the inhibitory action of BAY-876.

Physicochemical and Pharmacokinetic Properties of BAY-876

A summary of the key properties of BAY-876 is provided in the table below. These parameters are essential for designing and interpreting HTS experiments.

PropertyValueReference
Chemical Name N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide[18]
Molecular Formula C24H16F4N6O2[19]
Molecular Weight 496.43 g/mol [19]
IC₅₀ (GLUT1) 2 nM[8][9]
Selectivity >130-fold for GLUT1 over GLUT2, GLUT3, and GLUT4[9][10]
Solubility Soluble in DMSO (up to at least 25 mg/mL)[19]
Oral Bioavailability Good in preclinical models[3][9]

High-Throughput Screening (HTS) Application Notes

The primary application of BAY-876 in an HTS setting is as a positive control for GLUT1 inhibition. It can also be used to validate novel screening assays designed to identify new GLUT1 inhibitors or to probe for synthetic lethal interactions with GLUT1 inhibition.

Assay Design Considerations

When designing an HTS assay to identify GLUT1 inhibitors, several factors must be considered:

  • Cell Line Selection: Choose a cancer cell line known to overexpress GLUT1 and exhibit a high glycolytic rate. This will provide a robust assay window. Examples include various ovarian, colorectal, and lung cancer cell lines.[12][20]

  • Assay Principle: Cell viability or ATP production assays are common readouts. In the presence of a GLUT1 inhibitor, glycolytically dependent cells will show a decrease in viability or ATP levels.[4]

  • Metabolic Stress: To enhance the assay window, cells can be co-incubated with an inhibitor of oxidative phosphorylation, such as rotenone or oligomycin.[4] This forces the cells to rely solely on glycolysis for ATP production, making them more sensitive to GLUT1 inhibition.

Experimental Workflow for a Cell-Based HTS Assay

The following diagram illustrates a typical workflow for an HTS campaign to identify novel GLUT1 inhibitors, using BAY-876 as a positive control.

cluster_workflow HTS Workflow A 1. Cell Seeding (e.g., 384-well plates) B 2. Compound Addition (Test compounds, BAY-876, DMSO) A->B C 3. Incubation (48-72 hours) B->C D 4. Reagent Addition (e.g., CellTiter-Glo®) C->D E 5. Signal Detection (Luminescence) D->E F 6. Data Analysis (IC₅₀ determination) E->F

Figure 2: A generalized workflow for a high-throughput screening assay to identify GLUT1 inhibitors.

Detailed HTS Protocol: Cell Viability Assay

This protocol describes a cell-based assay using a luminescent readout to measure cell viability as an indicator of GLUT1 inhibition.

Materials and Reagents
  • GLUT1-dependent cancer cell line (e.g., SKOV-3, ovarian cancer)[12]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BAY-876 (Tocris Bioscience, MedchemExpress, or equivalent)[10][18]

  • DMSO (cell culture grade)

  • 384-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent[21]

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure
  • Compound Plate Preparation:

    • Prepare a stock solution of BAY-876 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compounds and BAY-876 in DMSO in a separate compound source plate.

    • Include DMSO-only wells for the negative control.

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (optimized for logarithmic growth during the assay period).

    • Dispense the cell suspension into the 384-well assay plates.

  • Compound Addition:

    • Using an automated liquid handler or multichannel pipette, transfer a small volume of the compounds from the source plate to the assay plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).

  • Incubation:

    • Incubate the assay plates at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.[21]

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[21]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Normalization: Normalize the data to the plate controls. The average signal from the DMSO-treated wells represents 100% viability, and the signal from a control for 0% viability (e.g., a potent cytotoxic agent or background wells with no cells) represents 0% viability.

  • Dose-Response Curves: Plot the normalized cell viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

  • Hit Identification: Identify "hit" compounds based on predefined criteria for potency (IC₅₀) and efficacy (maximal inhibition).

Trustworthiness and Self-Validation

To ensure the reliability of the HTS results, the following quality control measures are essential:

  • Z'-factor: Calculate the Z'-factor for each assay plate to assess its statistical robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio: Monitor the signal-to-background ratio to ensure a sufficient dynamic range.

  • Reproducibility: Confirm the activity of hits through re-testing and by performing the assay on different days.

  • Orthogonal Assays: Validate hits using an alternative assay principle, such as a direct glucose uptake assay using a fluorescent glucose analog (e.g., 2-NBDG).

Conclusion

BAY-876 is an invaluable tool for researchers in the field of cancer metabolism and drug discovery. Its high potency and selectivity for GLUT1 make it an ideal positive control for HTS assays aimed at identifying novel inhibitors of this critical transporter. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of BAY-876 in HTS campaigns, ultimately contributing to the development of new therapeutic strategies for cancer and other diseases characterized by metabolic dysregulation.

References

  • Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271. [Link]

  • Liu, H., et al. (2012). Development of a Novel Class of Glucose Transporter Inhibitors. Journal of Medicinal Chemistry, 55(17), 7473-7485. [Link]

  • Rees, V. (2019, November 19). Novel metabolic-focused high-throughput screening method developed. Drug Target Review. [Link]

  • Szablewski, L. (2012). The role of glucose transporter 1 (GLUT1) in the diagnosis and therapy of tumors. Postepy Higieny I Medycyny Doswiadczalnej, 66, 8-16. [Link]

  • Li, Y., et al. (2019). The progress and development of GLUT1 inhibitors targeting cancer energy metabolism. Future Medicinal Chemistry, 11(18), 2395-2411. [Link]

  • Wood, T. E., et al. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(8), 1672-1682. [Link]

  • Ancey, P. B., et al. (2018). Glucose transporters in cancer metabolism. Current Opinion in Oncology, 30(1), 50-55. [Link]

  • Li, X., et al. (2023). Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. Journal of Nanobiotechnology, 21(1), 350. [Link]

  • Kapur, S., et al. (2017). Development of Glucose Transporter (GLUT) Inhibitors. ChemMedChem, 12(17), 1351-1365. [Link]

  • Molina, J. R., et al. (2020). Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy. Cancers, 12(1), 185. [Link]

  • Catanzaro, G., et al. (2023). Autophagy and GLUT1 trafficking: an overview of molecular mechanisms. Frontiers in Cell and Developmental Biology, 11, 1243509. [Link]

  • Patsnap. (2024, June 21). What are GLUT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Ansede, J. H., & Thakker, D. R. (2004). High-throughput screening for stability and inhibitory activity of compounds toward cytochrome P450-mediated metabolism. Journal of Pharmaceutical Sciences, 93(2), 239-255. [Link]

  • Ma, J., et al. (2019). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 11(1), 60. [Link]

  • Wikipedia. (2024, March 1). GLUT1. In Wikipedia. [Link]

  • Liu, Y., et al. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(8), 1672-1682. [Link]

  • Lee, S., et al. (2022). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Molecular Cancer Therapeutics, 21(1), 117-128. [Link]

  • Wieman, H. L., et al. (2007). Cytokine Stimulation Promotes Glucose Uptake via Phosphatidylinositol-3 Kinase/Akt Regulation of Glut1 Activity and Trafficking. Molecular Biology of the Cell, 18(4), 1437-1446. [Link]

  • Cluxton, C. D., et al. (2019). Pharmacological Targeting of GLUT1 to Control Autoreactive T Cell Responses. International Journal of Molecular Sciences, 20(19), 4962. [Link]

  • Navale, A. M., & Paranjape, K. (2016). Glucose transporter 1 in health and disease. Journal of Oral and Maxillofacial Pathology, 20(2), 265-270. [Link]

  • Chang, Y. T., et al. (2023). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. Journal of Translational Medicine, 21(1), 267. [Link]

  • Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271. [Link]

  • White, R. E. (2000). High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Annual Review of Pharmacology and Toxicology, 40, 133-157. [Link]

  • White, R. E. (2000). High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation. eLife, 10, e74969. [Link]

  • Zhang, Q., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 658869. [Link]

Sources

Developing a cell-based assay with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Developing Cell-Based Assays with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (BAY 11-7082)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for developing robust cell-based assays using 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, a compound widely known in the scientific literature as BAY 11-7082. As a potent and irreversible inhibitor of the NF-κB signaling pathway, BAY 11-7082 is an invaluable tool for investigating inflammatory processes, immune responses, cell survival, and oncogenesis.[1][2][3] This document, designed for researchers and drug development professionals, moves beyond a simple recitation of steps. It details the underlying mechanism of action, provides a logical workflow from foundational cytotoxicity assays to specific functional and phenotypic readouts, and explains the scientific rationale behind key experimental choices. The protocols included are designed to be self-validating, ensuring reliable and reproducible data.

Mechanism of Action: Targeting the NF-κB Signaling Axis

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serve as a central hub for signals controlling inflammation, immunity, cell proliferation, and apoptosis.[3][4] In most unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins called IκB (Inhibitor of κB), with IκBα being a key member.[4][5]

The canonical NF-κB pathway is activated by a vast array of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), or pathogen-associated molecular patterns like lipopolysaccharide (LPS).[6][7][8] These signals converge on the IκB Kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[8] IKKβ is the predominant kinase responsible for phosphorylating IκBα at serine residues 32 and 36.[9] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB dimer, allowing it to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of hundreds of target genes, including those for inflammatory cytokines, chemokines, and survival proteins.[3][4][7]

BAY 11-7082 exerts its primary effect by selectively and irreversibly inhibiting the cytokine-induced phosphorylation of IκBα.[2][10][11] This action prevents the degradation of IκBα, thereby locking NF-κB in the cytoplasm and blocking its transcriptional activity. While its effects are often attributed to the inhibition of IKKβ, it's important to note that BAY 11-7082 is a broad-spectrum inhibitor and may have multiple cellular targets, including Protein Tyrosine Phosphatases (PTPs) and the NLRP3 inflammasome.[1][5][12][13] This multi-target profile underscores the importance of including multiple, mechanistically distinct assays to validate findings.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα p50 p65 IKK_complex->IkBa_NFkB Phosphorylates p_IkBa_NFkB P-IκBα p50 p65 NFkB p50/p65 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits kB_DNA κB DNA Site NFkB_nuc->kB_DNA Binds Transcription Gene Transcription (Cytokines, Survival Factors) kB_DNA->Transcription Initiates

Caption: Canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.

Part I: Foundational Assays - Determining Bioactivity and Cytotoxicity

Objective: To establish the optimal, non-toxic working concentration range of BAY 11-7082 for a specific cell line.

Scientific Rationale: Before assessing the specific inhibitory effects of any compound, it is imperative to determine its impact on overall cell health and viability. A compound may reduce a measured output (e.g., reporter gene activity) simply by inducing cell death, leading to a false-positive result. By first performing a cytotoxicity assay, researchers can identify a concentration range that inhibits the target pathway without causing widespread cell death, thereby ensuring that subsequent functional assays measure a specific biological effect rather than a toxic artifact. Assays like the MTT or CCK-8 test measure metabolic activity, which serves as a reliable proxy for cell viability.[14][15]

Protocol 1: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

This protocol uses a highly sensitive, water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.[16]

Materials:

  • Cell line of interest (e.g., HeLa, RAW264.7, HEK293T)

  • Complete cell culture medium

  • BAY 11-7082 (stock solution in DMSO, e.g., 10 mM)[10]

  • Cell Counting Kit-8 (CCK-8)

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of BAY 11-7082 in complete medium from the DMSO stock. A typical concentration range to test is 0.5 µM to 50 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., ≤ 0.1%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY 11-7082. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours), corresponding to the duration of your planned functional assays.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[16]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the vehicle control wells turn a distinct orange color.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation & Analysis:

BAY 11-7082 (µM)Absorbance (450 nm) - Rep 1Absorbance (450 nm) - Rep 2Absorbance (450 nm) - Rep 3Average Absorbance% Viability
0 (Vehicle)1.2541.2881.2651.269100.0%
11.2491.2711.2551.25899.1%
2.51.2311.2501.2441.24297.9%
51.2051.2231.2181.21595.7%
101.1501.1891.1661.16892.0%
200.8810.9020.8950.89370.4%
400.4530.4770.4610.46436.6%

% Viability = (Average Absorbance of Sample / Average Absorbance of Vehicle Control) x 100

From this data, a dose-response curve can be plotted to determine the cytotoxic IC₅₀. For subsequent functional assays, it is advisable to use concentrations that result in >90% cell viability (e.g., ≤ 10 µM in the example above).

Part II: Core Functional Assay - Quantifying NF-κB Inhibition

Objective: To directly and quantitatively measure the dose-dependent inhibition of NF-κB transcriptional activity by BAY 11-7082.

Scientific Rationale: The most direct method to assess the activity of a transcription factor is to measure its ability to drive gene expression. A luciferase reporter assay provides a highly sensitive and quantitative readout for this process.[17] In this assay, cells are transfected with a plasmid where the firefly luciferase gene is under the control of a promoter containing multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives luciferase expression. The resulting luminescence is directly proportional to NF-κB activity. A second plasmid expressing Renilla luciferase from a constitutive promoter is co-transfected to normalize for variations in cell number and transfection efficiency, ensuring the data is robust and reliable.[18][19]

Protocol 2: NF-κB Dual-Luciferase® Reporter Assay

Materials:

  • HEK293T or HeLa cells

  • pGL4.32[luc2P/NF-κB-RE/Hygro] vector (or similar NF-κB firefly luciferase reporter)

  • pRL-TK vector (or similar constitutive Renilla luciferase control)

  • Lipid-based transfection reagent (e.g., Lipofectamine®)

  • BAY 11-7082 (in DMSO)

  • NF-κB activator: Human TNF-α (stock solution, e.g., 10 µg/mL)

  • Sterile, white, opaque-walled 96-well plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Workflow_Diagram Start Start: Seed Cells (24h) Transfect Co-transfect with NF-κB-Firefly & Renilla Plasmids (24h) Start->Transfect Pretreat Pre-treat with BAY 11-7082 (1-2h) Transfect->Pretreat Stimulate Stimulate with TNF-α (6-18h) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Read_Firefly Measure Firefly Luminescence Lyse->Read_Firefly Read_Renilla Add Stop & Glo® Measure Renilla Luminescence Read_Firefly->Read_Renilla Analyze Analyze Data: Normalize Firefly/Renilla Read_Renilla->Analyze

Caption: Experimental workflow for the NF-κB Dual-Luciferase® reporter assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed 2 x 10⁴ HEK293T cells per well in a white, opaque-walled 96-well plate. Incubate for 24 hours.

  • Transfection: Prepare a transfection mix according to the reagent manufacturer's protocol. For each well, co-transfect 100 ng of the NF-κB firefly luciferase reporter and 10 ng of the Renilla luciferase control plasmid.[18] Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of BAY 11-7082 in fresh medium. Aspirate the transfection medium and add the compound dilutions to the cells. Include a vehicle control (DMSO). Pre-incubate for 1-2 hours at 37°C.[18]

  • Stimulation: Add TNF-α to all wells (except the "unstimulated" control) to a final concentration of 10-20 ng/mL.[2][18]

  • Incubation: Incubate for an additional 6-18 hours to allow for robust reporter gene expression.

  • Cell Lysis: Remove the medium and wash cells once with PBS. Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[18]

  • Luminescence Measurement:

    • Transfer 20 µL of cell lysate to a new opaque 96-well plate.

    • Using an injector-equipped luminometer, add 100 µL of Luciferase Assay Reagent II and measure the firefly luminescence.

    • Next, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luminescence.[18]

Data Presentation & Analysis:

TreatmentBAY 11-7082 (µM)Firefly RLURenilla RLUNormalized Ratio (Firefly/Renilla)% Inhibition
Unstimulated01,52025,1000.06N/A
Stimulated (TNF-α)085,45024,9503.420%
Stimulated (TNF-α)165,11025,3002.5724.9%
Stimulated (TNF-α)2.542,30024,8001.7150.0%
Stimulated (TNF-α)518,55025,0500.7478.3%
Stimulated (TNF-α)104,12024,9000.1795.0%

% Inhibition is calculated relative to the stimulated (0 µM BAY 11-7082) and unstimulated controls. Plotting % Inhibition vs. Concentration allows for the determination of the functional IC₅₀.

Part III: Mechanistic Validation - Confirming Molecular Target Engagement

Objective: To biochemically confirm that BAY 11-7082 inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 NF-κB subunit.

Scientific Rationale: While a reporter assay demonstrates inhibition of downstream transcriptional activity, it does not confirm the mechanism. Western blotting allows for the direct visualization of protein levels and their post-translational modifications, such as phosphorylation. By probing for phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit in both cytoplasmic and nuclear fractions, one can directly observe the molecular events blocked by the inhibitor. A successful experiment will show that BAY 11-7082 prevents the TNF-α-induced increase in p-IκBα and the subsequent decrease in total IκBα. Furthermore, it will show that p65 is retained in the cytoplasm and does not accumulate in the nucleus upon stimulation in the presence of the compound.[2][12][16]

Protocol 3: Western Blot for p-IκBα and p65 Nuclear Translocation

Materials:

  • Cells grown in 6-well plates

  • BAY 11-7082 and TNF-α

  • Nuclear and Cytoplasmic Extraction Reagents

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running/transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, anti-p65, anti-Lamin A/C (nuclear marker), anti-β-Actin or GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to reach 80-90% confluency. Pre-treat with the desired concentration of BAY 11-7082 (e.g., 5-10 µM) for 1 hour. Stimulate with TNF-α (20 ng/mL) for a short period (e.g., 5-15 minutes for p-IκBα, 30-60 minutes for p65 translocation).

  • Fractionation: Wash cells with ice-cold PBS. Harvest cells and perform subcellular fractionation using a commercial kit or a buffer-based protocol to separate cytoplasmic and nuclear extracts.[12]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash thoroughly and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze the band intensities relative to loading controls.

Part IV: Phenotypic Outcome - Assessing Downstream Biological Effects

Objective: To measure a key biological consequence of sustained NF-κB inhibition, such as the induction of apoptosis.

Scientific Rationale: One of the critical roles of the NF-κB pathway is the transcriptional upregulation of anti-apoptotic genes (e.g., Bcl-xL, c-IAPs).[20][21][22] In many cancer cell lines, this pathway is constitutively active, providing a powerful pro-survival signal. Inhibition of this pathway with agents like BAY 11-7082 can therefore switch the cellular balance towards apoptosis.[11][19] Measuring apoptosis provides a physiologically relevant, phenotypic readout of the compound's efficacy. Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[20][21]

Protocol 4: Apoptosis Detection by Annexin V-FITC and PI Staining

Materials:

  • Cancer cell line with known NF-κB activity (e.g., HTLV-I-infected T-cells, certain multiple myeloma lines)[19][23]

  • BAY 11-7082

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat with BAY 11-7082 (e.g., 5 µM) or vehicle (DMSO) for 24-48 hours.[19]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

  • Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases.
  • BAY 11-7082 #78679. Cell Signaling Technology.
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology via PMC.
  • The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology via PMC.
  • Pathways: NF-kappaB Signaling. . Available at:

  • The NF-kB Signaling Pathway. Creative Diagnostics.
  • NF-κB Signaling Pathway. MedchemExpress.com.
  • BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation via PMC.
  • A Validated IKK beta Inhibitor Screening Assay. BellBrook Labs.
  • BAY 11-7082 InSolution, ≥95%, Selectively and irreversibly inhibits the TNFα-inducible phosphorylation of IκB-α. Sigma-Aldrich.
  • The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. PLoS One via PMC.
  • Application Note & Protocol: Use of BAY 11-7082 in NF-κB Luciferase Reporter Assays. Benchchem.
  • Bay 11-7082 inhibits transcription factor NF-κB and induces apoptosis of HTLV-I–infected T-cell lines and primary adult T-cell leukemia cells. Blood via ASH Publications.
  • Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques. Journal of Cheminformatics via PMC.
  • BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science.
  • BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma. International Journal of Biological Sciences.
  • BAY11‑7082 inhibits the expression of tissue factor and plasminogen activator inhibitor‑1 in type‑II alveolar epithelial cells following TNF‑α stimulation via the NF‑κB pathway. Experimental and Therapeutic Medicine.
  • Effect of NF-kappa B Inhibition on TNF-alpha-induced apoptosis and downstream pathways in cardiomyocytes. Journal of Molecular and Cellular Cardiology via PubMed.
  • Research Article BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Semantic Scholar.
  • Effect of NF-kappa B inhibition on TNF-alpha-induced apoptosis in human RPE cells. Investigative Ophthalmology & Visual Science via PubMed.
  • The role of NF-κB-1 and NF-κB-2-mediated resistance to apoptosis in lymphomas. PNAS.
  • BAY 11-7082 (BAY 11-7821). MedChemExpress.
  • BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. Mediators of Inflammation via PubMed.
  • The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS One.
  • Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. ACS Omega.
  • The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLoS One via PMC.
  • IKK beta Kinase Enzyme System. Promega Corporation.
  • Hit identification of IKKβ natural product inhibitor. BMC Complementary and Alternative Medicine via PMC.
  • IKKβ Kinase Assay. Promega Corporation.
  • TNF- and Cancer Therapy-Induced Apoptosis: Potentiation by Inhibition of NF-κB. Science.
  • NF-κB | Inhibitors. MedchemExpress.com.
  • Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers (Basel) via MDPI.
  • A novel cell-based assay for the high-throughput screening of epithelial-mesenchymal transition inhibitors. Lung Cancer via PubMed.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile. PubChem.
  • Cell-Based Assays. Sigma-Aldrich.
  • Cell-Based Assays Guide. Antibodies.com.

Sources

Application Note: 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile as a Bifunctional Molecular Probe for Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) relies heavily on the precise tuning of electrophilic warheads. 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (also referred to as an α -phenylsulfonyl cinnamonitrile derivative) represents a highly specialized, bifunctional molecular probe designed for the selective interrogation of hyper-reactive cysteines.

Unlike traditional maleimides or simple acrylamides, this molecule integrates two critical design elements:

  • The α -Phenylsulfonyl Acrylonitrile (PSAN) Warhead: An electron-deficient olefin that acts as a chemically tuned Michael acceptor. The strong electron-withdrawing nature of the phenylsulfonyl and cyano groups activates the double bond, yet the steric bulk of the system restricts its reactivity to low-pKa, functionally critical cysteines (e.g., catalytic thiols in deubiquitinases or E1/E2 ligases)[1].

  • The 4-Iodophenyl Handle: A bioorthogonal moiety that enables late-stage diversification. The aryl iodide serves as a precursor for isotopic exchange (yielding 125 I radiotracers for in vivo biodistribution) or as a substrate for palladium-catalyzed cross-coupling to attach fluorophores or affinity tags[2].

Mechanism Cys Protein-Cys-SH (Active Site Thiol) Intermediate Thiolate-Olefin Transition State Cys->Intermediate Deprotonation (pH 7.4-8.0) Probe 3-(4-Iodophenyl)-2- (phenylsulfonyl)-2-propenenitrile (Michael Acceptor) Probe->Intermediate Nucleophilic Attack Adduct Covalent Thioether Adduct (Labeled Protein) Intermediate->Adduct Enolate Protonation

Fig 1: Mechanism of covalent cysteine modification via Michael addition by the PSAN probe.

Causality in Experimental Design: Why These Parameters Matter

To ensure absolute trustworthiness in your labeling assays, the chemical environment must be strictly controlled. The following parameters dictate the success of the PSAN probe:

  • Buffer Selection (pH 7.4–8.0): Cysteine labeling requires the formation of a nucleophilic thiolate anion (S⁻). While higher pH increases thiolate concentration, it simultaneously accelerates the hydrolytic degradation of the probe's nitrile group. HEPES (50 mM, pH 7.5) provides the optimal thermodynamic balance. Avoid Tris buffers at higher pH, as primary amines can weakly compete as nucleophiles.

  • Orthogonal Reducing Agents: Proteins must be reduced to expose free cysteines. Traditional reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol ( β -ME) contain free thiols and will rapidly consume the Michael acceptor probe. TCEP (Tris(2-carboxyethyl)phosphine) is mandatory; it efficiently reduces disulfides via a phosphine mechanism without cross-reacting with the probe.

  • Self-Validating Controls: To prove that labeling is covalently driven by cysteine engagement (and not non-specific hydrophobic aggregation), every experiment must include a "pre-alkylation" control. Pre-incubating the protein with a broad-spectrum alkylator (e.g., Iodoacetamide) prior to probe addition should completely ablate the labeling signal.

Workflow Probe Base Probe: 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile Radio Isotopic Exchange (125I / 131I) Probe->Radio Halogen Exchange Cross Pd-Catalyzed Cross-Coupling (Sonogashira / Suzuki) Probe->Cross Functionalization RadioApp Radiotracer Assay (In vivo Biodistribution) Radio->RadioApp CrossApp Activity-Based Protein Profiling (Fluorescence / Pulldown) Cross->CrossApp

Fig 2: Bifunctional utility of the probe for radiotracer development and cross-coupling.

Quantitative Data: Warhead Reactivity Profiling

To contextualize the utility of the PSAN warhead, Table 1 summarizes its kinetic behavior compared to other common cysteine-reactive moieties.

Table 1: Comparative Reactivity Profile of Cysteine-Targeted Warheads

Warhead ClassIntrinsic Reactivity ( kinact​/KI​ )ReversibilityTarget SpecificityPrimary Application
Maleimide Very High (>10⁴ M⁻¹s⁻¹)Reversible (Retro-Michael)Low (Labels most surface Cys)Generic bioconjugation
Acrylamide Low to ModerateIrreversibleHigh (Requires spatial proximity)Kinase TCIs (e.g., Ibrutinib)
PSAN (This Probe) Moderate to HighTunable / Slowly ReversibleVery High (Low-pKa Cys only)Transthiolation trapping[1]
Chloroacetamide ModerateIrreversibleModerateActivity-Based Profiling

Standard Operating Protocols

Protocol A: Cysteine-Targeted Covalent Labeling & Target Engagement

This protocol establishes a self-validating system to confirm specific engagement of the probe with a target protein.

Reagents Required:

  • Target protein (purified, 10–50 µM)

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

  • TCEP-HCl (100 mM aqueous stock, neutralized to pH 7.0)

  • Probe Stock: 10 mM in anhydrous DMSO

  • Quenching Buffer: 1 M DTT

Step-by-Step Methodology:

  • Protein Reduction: Dilute the target protein to 10 µM in Labeling Buffer. Add TCEP to a final concentration of 1 mM. Incubate at 4°C for 30 minutes to ensure complete reduction of solvent-accessible disulfides.

  • Control Preparation (Validation Step): Split the sample into two aliquots: Test and Control. To the Control aliquot, add Iodoacetamide (final concentration 10 mM) and incubate in the dark for 30 minutes.

  • Probe Addition: Add the PSAN probe to both aliquots to achieve a final concentration of 50 µM (5x molar excess). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixtures at room temperature (22°C) for 1–2 hours with gentle agitation.

  • Quenching: Terminate the reaction by adding DTT to a final concentration of 20 mM. The massive excess of free thiols will rapidly scavenge any unreacted probe, freezing the reaction kinetics.

  • Analysis: Resolve the samples via Intact Protein LC-MS. The Test sample should show a mass shift corresponding to the exact mass of the probe (+395.2 Da). The Control sample must show only the mass shift of Iodoacetamide (+57.0 Da), validating that the probe specifically requires a free cysteine for engagement.

Protocol B: Late-Stage Radioiodination via Isotopic Exchange

Utilizing the 4-iodophenyl handle to generate a 125 I radiotracer for biodistribution studies[2].

Step-by-Step Methodology:

  • Reaction Setup: In a specialized radiochemistry fume hood, combine 100 µg of the PSAN probe (dissolved in 50 µL of glacial acetic acid) with 1–5 mCi of Sodium Iodide [ 125 I].

  • Catalysis: Add a catalytic amount of Copper(I) chloride (CuCl) or utilize a solid-phase oxidant (e.g., Iodogen) depending on the desired exchange mechanism.

  • Heating: Seal the vial and heat to 80°C for 45 minutes to drive the halogen exchange reaction.

  • Purification: Quench the reaction with sodium metabisulfite and purify the radiolabeled probe via reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). Collect the radioactive peak corresponding to the intact probe.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Protein Labeling

ObservationMechanistic CauseRecommended Solution
No mass shift observed on LC-MS Cysteines are oxidized (disulfide form) or probe hydrolyzed.Ensure fresh TCEP is used. Verify buffer pH is strictly 7.5.
Multiple mass additions (+790 Da, etc.) Probe concentration too high; off-target labeling of higher-pKa cysteines.Titrate probe concentration down (e.g., 1x to 2x molar excess).
Protein precipitation upon probe addition DMSO shock or hydrophobic aggregation induced by the iodo-aryl group.Add probe slowly while vortexing. Add 0.05% CHAPS or Tween-20 to buffer.
Signal observed in Iodoacetamide control Non-covalent hydrophobic entrapment of the probe in the protein core.Perform a denaturing wash (e.g., 8M Urea) prior to LC-MS analysis.

References

  • Ji, C., et al. (2024). Structural basis for transthiolation intermediates in the ubiquitin pathway. Nature, 633, 216-222.[URL: https://www.
  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electron-deficient olefins. Nature Chemical Biology, 8(5), 471-476.[URL: https://www.
  • Petricci, E., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. Nuclear Medicine and Biology, 110-111, 23-34.[URL: https://pubmed.ncbi.nlm.nih.gov/35785641/]

Sources

Application Note: Experimental Design for the Efficacy Profiling of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (IPSP)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Targeted Covalent Inhibitors, Redox Pharmacology

Executive Summary & Scientific Rationale

The compound 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (hereafter referred to as IPSP ) represents a highly activated class of electrophilic small molecules. Structurally, IPSP features an α,β -unsaturated nitrile core flanked by a phenylsulfonyl group and a 4-iodophenyl moiety. The profound electron-withdrawing nature of both the phenylsulfonyl and nitrile groups drastically lowers the lowest unoccupied molecular orbital (LUMO) of the alkene[1]. This electronic polarization renders the β -carbon highly susceptible to nucleophilic attack by thiolate anions, classifying IPSP as a potent Michael acceptor.

The Biological Target: Electrophilic compounds of this structural class are privileged scaffolds for targeting Keap1 (Kelch-like ECH-associated protein 1) [2]. Keap1 functions as a cellular redox sensor via highly reactive cysteine residues (predominantly Cys151 within its BTB domain). Under basal conditions, Keap1 acts as an adaptor for the Cul3-RING ubiquitin ligase, targeting the transcription factor Nrf2 for continuous proteasomal degradation.

The Causality of Efficacy: When IPSP is introduced, it selectively undergoes a hetero-Michael addition with Keap1-Cys151. This covalent alkylation induces a conformational shift that disrupts Keap1's ability to ubiquitinate Nrf2[3]. Consequently, Nrf2 stabilizes, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) , driving the transcription of cytoprotective and anti-inflammatory genes such as HO-1 and NQO1[4]. The 4-iodophenyl group of IPSP not only provides necessary lipophilicity for cellular penetrance but also offers steric bulk to anchor the molecule within the Keap1 binding pocket.

To rigorously validate IPSP as a Keap1-targeted covalent modifier, this guide outlines a self-validating, three-phase experimental pipeline.

Keap1_Nrf2 IPSP IPSP (Michael Acceptor) Keap1 Keap1 (Cys151) Ubiquitin Ligase Adaptor IPSP->Keap1 Covalent Alkylation Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Basal Ubiquitination Keap1->Nrf2_Cyto Inhibition Proteasome 26S Proteasome Degradation Nrf2_Cyto->Proteasome Degradation Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE-Driven Genes (HO-1, NQO1) Nrf2_Nuc->ARE Transcription

Fig 1: IPSP covalently modifies Keap1, preventing Nrf2 degradation and inducing ARE transcription.

Experimental Workflow Design

A robust pharmacological evaluation requires proving target engagement before assessing phenotypic outcomes. We employ a hierarchical workflow: Biochemical validation Transcriptional activation Phenotypic rescue.

Workflow Phase1 Phase 1: Target Engagement Intact Protein LC-MS/MS Mass shift confirms covalent binding Phase2 Phase 2: Pathway Activation ARE-Luciferase Reporter Assay Quantifies Nrf2 transcriptional activity Phase1->Phase2 Phase3 Phase 3: Functional Efficacy ROS Scavenging & Cell Viability Validates phenotypic cytoprotection Phase2->Phase3

Fig 2: Three-phase experimental workflow for evaluating IPSP efficacy.

Detailed Methodologies

Phase 1: Target Engagement via Intact Protein LC-MS/MS

Objective: To definitively prove that IPSP acts via covalent modification rather than reversible allosteric binding. Self-Validating Control: A saturated analog of IPSP (where the alkene double bond is reduced to a single bond) must be run in parallel. The saturated analog lacks the electrophilic warhead and should yield no mass shift, proving that the α,β -unsaturated system is the absolute requirement for target engagement.

Step-by-Step Protocol:

  • Protein Preparation: Dilute recombinant human Keap1 BTB domain (residues 1-190) to a final concentration of 2 µM in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Avoid DTT or β -mercaptoethanol in the buffer, as these thiols will competitively react with IPSP.

  • Compound Incubation: Incubate 2 µM Keap1 with 20 µM IPSP (10x molar excess) or the saturated negative control for 2 hours at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted compound.

  • LC-MS/MS Analysis: Inject the sample onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Run a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Look for a mass shift of exactly +395.0 Da (the molecular weight of IPSP), indicating a 1:1 covalent adduct.

Phase 2: Pathway Activation via Nrf2-ARE Luciferase Assay

Objective: To quantify the downstream transcriptional consequence of Keap1 inhibition. Causality: If IPSP successfully alkylates Keap1, Nrf2 will evade degradation, accumulate, and drive the expression of the ARE-luciferase reporter.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells stably expressing an ARE-driven Firefly luciferase reporter at 2×104 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of IPSP in DMSO (starting at 10 mM). Dilute 1:1000 into culture media to achieve a top final concentration of 10 µM (0.1% DMSO final). Treat cells for 16 hours.

  • Positive Control: Use 100 nM Bardoxolone Methyl (CDDO-Me), a well-characterized Keap1 covalent inhibitor, as a positive control[4].

  • Detection: Equilibrate the plate to room temperature. Add 100 µL of ONE-Glo™ Luciferase Assay Reagent per well. Incubate for 5 minutes on an orbital shaker.

  • Readout: Measure luminescence using a microplate reader. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Phase 3: Functional Efficacy via Oxidative Stress Rescue

Objective: To translate biochemical and transcriptional data into a biologically meaningful phenotype (cytoprotection). Causality: The upregulation of Nrf2-driven enzymes (like HO-1) neutralizes reactive oxygen species (ROS). Pre-treating cells with IPSP should significantly rescue cell viability when challenged with a lethal dose of hydrogen peroxide ( H2​O2​ ).

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1.5×104 cells/well in a 96-well clear-bottom plate.

  • Pre-treatment: Treat cells with varying concentrations of IPSP (0.1 µM to 5 µM) for 12 hours to allow sufficient time for the transcription and translation of antioxidant proteins.

  • Oxidative Challenge: Wash cells once with PBS. Add fresh media containing 500 µM H2​O2​ and incubate for exactly 4 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent (1:1 ratio with media volume). Lyse cells for 10 minutes and read luminescence to quantify intracellular ATP levels (directly proportional to viable cell number).

Anticipated Data & Quantitative Profiling

The following table summarizes the anticipated pharmacological profile of IPSP based on the behavior of structurally analogous α,β -unsaturated phenylsulfonyl nitriles.

Assay / ParameterMetric EvaluatedAnticipated Result for IPSPSaturated Analog (Control)
Intact LC-MS (Keap1) Covalent Adduct Formation+395.0 Da Mass Shift (1:1 Stoichiometry)No Mass Shift
ARE-Luciferase Transcriptional Activation ( EC50​ )0.45 – 1.2 µM> 50 µM (Inactive)
Cell Viability (Basal) Intrinsic Cytotoxicity ( CC50​ )> 25 µM (Favorable Therapeutic Window)> 50 µM
H2​O2​ Rescue Assay Cytoprotective Efficacy80-95% Viability Rescue at 2.5 µM< 10% Viability Rescue

References

  • Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway American Chemical Society (ACS)[Link][2]

  • Hitting the Bullseye: Endogenous Electrophiles Show Remarkable Nuance in Signaling Regulation Chemical Research in Toxicology - ACS Publications[Link][3]

  • Novel Derivative of Bardoxolone Methyl Improves Safety for the Treatment of Diabetic Nephropathy Journal of Medicinal Chemistry - ACS Publications[Link][4]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions National Center for Biotechnology Information (PMC)[Link][1]

Sources

Application Note: Flow Cytometric Profiling of Cells Treated with the Covalent Michael Acceptor 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a highly reactive, electrophilic small molecule. Structurally, it belongs to the α,β-unsaturated nitrile class, featuring a phenylsulfonylacrylonitrile pharmacophore. Similar to the well-documented IKK inhibitor BAY 11-7082, the α,β-unsaturated moiety serves as a Michael acceptor , facilitating irreversible covalent adduction to nucleophilic thiol groups of non-catalytic or catalytic cysteines on target proteins[1]. The para-iodine substitution enhances the molecule's lipophilicity and fine-tunes the electron density of the conjugated system, optimizing cellular penetrance and warhead reactivity.

Treatment with this compound disrupts critical kinase and transcription factor signaling networks (e.g., NF-κB, STAT3), leading to a cascade of measurable cellular events:

  • Kinase/Transcription Factor Blockade: Covalent modification prevents downstream phosphorylation[2].

  • Oxidative Stress: Depletion of intracellular glutathione (GSH) and mitochondrial uncoupling leads to rapid Reactive Oxygen Species (ROS) accumulation[3].

  • Programmed Cell Death: The convergence of signaling blockade and oxidative stress triggers apoptosis[2].

This application note provides a self-validating flow cytometry framework to quantify these three pharmacodynamic readouts.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system , incorporating specific biological and technical controls to isolate the compound's true mechanism of action.

Protocol A: Multiparametric Phospho-Flow Cytometry

Objective: Quantify the inhibition of intracellular signaling (e.g., p-p65 or p-STAT3) at single-cell resolution[4]. Causality & Rationale: Traditional detergents (like saponin) fail to expose nuclear phospho-epitopes. We utilize a paraformaldehyde (PFA)/Methanol fixation-permeabilization strategy. PFA crosslinks proteins to freeze the transient phosphorylation state, while ice-cold methanol denatures the protein structure, exposing the sterically hindered phosphorylated serine/tyrosine residues to the bulky fluorophore-conjugated antibodies[5].

Step-by-Step Procedure:

  • Cell Treatment: Seed cells at 1×106 cells/mL. Pre-treat with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (e.g., 1–10 µM) for 2 hours.

  • Stimulation (Self-Validation): Add a known pathway activator (e.g., 20 ng/mL TNF-α for NF-κB or IL-6 for STAT3) for 15 minutes. This proves the pathway is inducible and isolates the inhibitor's blocking effect.

  • Fixation: Immediately add 16% PFA directly to the culture media to a final concentration of 4%. Incubate for 15 minutes at room temperature. Wash with PBS.

  • Permeabilization: Resuspend the cell pellet in 1 mL of ice-cold 90% Methanol. Incubate on ice for 30 minutes (or store at -20°C).

  • Staining: Wash twice with FACS buffer (PBS + 1% BSA) to remove methanol. Stain with target-specific antibodies (e.g., Anti-p-p65-Alexa Fluor 647) for 45 minutes at room temperature in the dark[5].

  • Acquisition: Wash and acquire on a flow cytometer. Use a Fluorescence Minus One (FMO) control to establish accurate gating boundaries.

Protocol B: Intracellular ROS Profiling via H2DCFDA

Objective: Measure oxidative stress induced by the compound's electrophilic warhead. Causality & Rationale: H2DCFDA is a cell-permeant, non-fluorescent probe. Upon entering the cell, intracellular esterases cleave its acetate groups, trapping the probe inside. When the Michael acceptor depletes cellular GSH, accumulated ROS oxidizes the trapped probe into highly fluorescent 2',7'-dichlorofluorescein (DCF)[3].

Step-by-Step Procedure:

  • Probe Loading: Harvest cells and resuspend in pre-warmed PBS containing 5 µM H2DCFDA. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge and resuspend in complete media to allow esterase cleavage.

  • Compound Treatment: Treat loaded cells with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile for 1–4 hours.

  • Self-Validation Controls:

    • Positive Control: 100 µM H2​O2​ (induces immediate ROS).

    • Negative Control: Pre-incubate cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound treatment. If the compound's signal is abrogated by NAC, the fluorescence is definitively ROS-derived.

  • Acquisition: Acquire immediately using the FITC channel (Ex: 488 nm / Em: 535 nm)[3].

Protocol C: Apoptosis Assessment (Annexin V / PI)

Objective: Evaluate the ultimate phenotypic fate of the treated cells. Causality & Rationale: In healthy cells, phosphatidylserine (PS) is restricted to the inner plasma membrane leaflet. During early apoptosis, caspase activation triggers PS externalization. Annexin V binds to PS with high affinity in a calcium-dependent manner. Propidium Iodide (PI) is membrane-impermeant and only enters late-apoptotic/necrotic cells with compromised membranes[2].

Step-by-Step Procedure:

  • Treatment: Treat cells with the compound for 24–48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash with cold PBS.

  • Staining: Resuspend 1×105 cells in 100 µL of Annexin V Binding Buffer (containing Ca2+ ). Add 5 µL of Annexin V-PE and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze within 1 hour. Use single-stained controls for spectral compensation.

Quantitative Data Presentation

The following table outlines the expected flow cytometric readouts and the gating logic required to validate the compound's mechanism of action.

Assay CategoryTarget / MarkerReadout (Fluorophore)Expected Shift (Compound vs. Vehicle)Required Biological Control
Phospho-Flow p-p65 (Ser536)Alexa Fluor 647↓ MFI (Dose-dependent decrease)TNF-α (Positive Activator)
ROS Detection Intracellular ROSDCF (FITC channel)↑ MFI (Rightward histogram shift) H2​O2​ (+), NAC (-)
Early Apoptosis PhosphatidylserineAnnexin V-PE↑ % Positive cells (Q4 quadrant)Staurosporine (Positive)
Late Apoptosis Membrane IntegrityPI (PerCP channel)↑ % Positive cells (Q2 quadrant)Heat-killed cells (Positive)

Mechanistic Pathway Visualization

G cluster_0 Intracellular Mechanisms Inhibitor 3-(4-Iodophenyl)-2- (phenylsulfonyl)-2-propenenitrile (Michael Acceptor) Cysteine Nucleophilic Cysteines (e.g., IKKβ, STAT3) Inhibitor->Cysteine Covalent Binding ROS ROS Accumulation (H2DCFDA Assay) Inhibitor->ROS GSH Depletion KinaseBlock Kinase/TF Inhibition (Phospho-Flow) Cysteine->KinaseBlock Steric Hindrance Apoptosis Cellular Apoptosis (Annexin V / PI) KinaseBlock->Apoptosis Pro-apoptotic Shift ROS->Apoptosis Mitochondrial Stress

Mechanistic pathway of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and flow cytometry assays.

References

  • Creative Diagnostics. Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Available at:[Link]

  • Bio-protocol. Flow Cytometric Detection of Reactive Oxygen Species. Available at: [Link]

  • Krutzik, P. O., et al. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples. NIH. Available at: [Link]

  • MDPI. The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. Available at:[Link]

  • Journal of Medicinal Chemistry. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor. ACS Publications. Available at: [Link]

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Troubleshooting & Optimization

Optimizing the concentration of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile for experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for researchers utilizing 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. Given that this is a specific research chemical, publicly available data on its biological activity and optimized protocols are limited. This document synthesizes established principles of chemical handling, experimental design, and troubleshooting to empower scientists in their investigations. We will draw upon data from structurally similar molecules, such as chloro-analogs, to inform best practices, with all such instances clearly noted.[1][2][] The core objective is to provide a logical framework for systematically determining the optimal, effective, and non-toxic concentration of this compound for your specific experimental model.

Section 1: Compound Handling & Solution Preparation

This section addresses the most critical first step: accurately preparing the compound for experimental use. Errors in this stage are a primary source of variability and failed experiments.

FAQ 1: What is the best solvent for preparing a high-concentration stock solution of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile?

Answer: For novel compounds with unknown aqueous solubility, the standard industry practice is to start with a highly polar, aprotic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is capable of dissolving a wide range of organic molecules. Prepare a high-concentration stock, for example, 10 mM or 20 mM. This allows for minimal solvent volume to be added to your experimental system, reducing the risk of solvent-induced artifacts.

  • Alternative Solvents: If DMSO is incompatible with your assay, other options include N,N-Dimethylformamide (DMF) or ethanol. However, their utility may be lower, and preliminary solubility tests are crucial.

  • Causality: The propenenitrile scaffold, coupled with two aromatic rings (iodophenyl and phenylsulfonyl), suggests the molecule is hydrophobic.[4] A powerful organic solvent is necessary to break the crystal lattice energy and fully solvate the molecule.

FAQ 2: How can I determine the solubility of the compound in my chosen solvent?

Answer: A simple, stepwise approach can prevent wasting valuable compound.

  • Start Small: Weigh a small, known amount of the compound (e.g., 1 mg).

  • Incremental Addition: Add a measured volume of solvent (e.g., 20 µL) and vortex thoroughly.

  • Observe: Check for complete dissolution. If particulates remain, add another measured aliquot of solvent.

  • Calculate: Once the compound is fully dissolved, calculate the concentration. This is your approximate solubility limit. It is best practice to make your stock solution at a concentration slightly below this limit to ensure it does not precipitate upon storage.

Troubleshooting Guide: Stock Solutions
Symptom Possible Cause Recommended Solution
Precipitate forms in stock solution upon storage (especially after freeze-thaw). The stock concentration is too high (supersaturated).Gently warm the solution to 37°C and vortex to redissolve. If the issue persists, dilute the stock solution to a lower concentration. Store in smaller, single-use aliquots to minimize freeze-thaw cycles.[5][6]
Compound will not dissolve in DMSO. The compound may have degraded or has extremely low solubility.Confirm the purity of your compound source. Try gentle warming (up to 37°C). If solubility remains an issue, consider alternative solvents like DMF, but be aware of their higher potential for cellular toxicity.
Aqueous buffer/media precipitates upon adding the DMSO stock. The compound is "crashing out" due to poor aqueous solubility.This is a common issue. Ensure the final DMSO concentration in your aqueous solution is low, ideally <0.5% and not exceeding 1%. Add the stock solution to the buffer/media while vortexing to ensure rapid mixing and prevent localized high concentrations. If precipitation persists, the required experimental concentration may exceed the compound's aqueous solubility limit.[7]

Section 2: Experimental Design & Concentration Optimization

The primary goal is to identify a concentration range that elicits the desired biological effect without inducing overt cytotoxicity.

Workflow for Determining Optimal Concentration

The following diagram outlines a systematic workflow for moving from a stock solution to an optimized experimental concentration.

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_refine Phase 3: Refinement A Prepare 10 mM Stock in Anhydrous DMSO B Store in Single-Use Aliquots at -20°C/-80°C A->B C Broad Dose-Response (e.g., 100 µM to 10 nM) B->C Dilute fresh for each experiment E Identify Preliminary Effective Concentration (EC50) & Toxic Concentration (TC50) C->E D Concurrent Cytotoxicity Assay (e.g., MTT, LDH, CellTiter-Glo®) D->E F Narrow Dose-Response (Centered around EC50) E->F Analyze Data H Select Optimal Concentration (Maximizes effect, minimizes toxicity) F->H G Confirm Mechanism of Action (If known) G->H

Caption: Workflow for optimizing experimental concentration.

FAQ 3: What concentration range should I start with for my first experiment?

Answer: For a compound with unknown potency, a wide logarithmic dose-response curve is the most efficient starting point.[8]

  • Recommended Range: A 7-point log-scale dilution series starting from 10 µM or even 50 µM down to the low nanomolar range is advisable. For example: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM.

  • Rationale: This broad range is likely to capture the EC50 (half-maximal effective concentration) whether the compound is potent or not, providing a vector for further optimization in subsequent experiments.[9] Starting too narrow risks missing the active range entirely.

FAQ 4: How do I differentiate a specific biological effect from general cytotoxicity?

Answer: This is a critical aspect of validating your results. The observed effect must be decoupled from cell death.

  • Essential Control: Always run a parallel cytotoxicity assay using the exact same cell type, seeding density, and compound concentrations.[10] Common assays include MTT, MTS, or LDH release assays for membrane integrity.

  • Therapeutic Window: Plot the results of your primary assay (e.g., inhibition of a target) and your cytotoxicity assay on the same graph. The "therapeutic window" or "selective window" is the concentration range where you observe a significant biological effect without a significant increase in cell death. An ideal compound shows a large separation between its effective concentration (EC50) and its toxic concentration (TC50).

Detailed Protocol: Cellular Dose-Response Assay

This protocol provides a template for a typical 96-well plate-based experiment.

  • Cell Seeding: Plate your cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw one aliquot of your 10 mM stock solution.

    • Perform a serial dilution in cell culture medium to prepare 2X working concentrations of your desired final concentrations. For example, if your final desired concentration is 10 µM, prepare a 20 µM working solution.

  • Treatment:

    • Remove the old medium from the cells.

    • Add an equal volume of the 2X working solutions to the wells. For example, add 100 µL of 20 µM solution to 100 µL of medium already in the well to achieve a final concentration of 10 µM.

    • Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest-dose well.

    • Include "untreated control" wells that receive only fresh medium.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your primary assay (e.g., measuring protein levels, cytokine release, etc.) and a parallel cytotoxicity assay.

Section 3: Troubleshooting Unexpected Results

Even with careful planning, experiments can yield confusing results. This section provides a logical framework for troubleshooting.

Troubleshooting Decision Tree

G cluster_compound Compound Integrity cluster_assay Assay & Cell System Start Unexpected Result Observed (e.g., No Effect, High Variability) Q1 Is the stock solution prepared correctly? Start->Q1 Q3 Is the final concentration accurate? Start->Q3 A1 Check calculations. Is precipitate visible? Q1->A1 Q2 Is the compound stable under assay conditions? A1->Q2 A2 Consider compound's half-life. Test stability via HPLC if needed. Q2->A2 Outcome Identify & Correct the Root Cause A2->Outcome A3 Review dilution scheme. Was pipetting accurate? Q3->A3 Q4 Are the cells healthy and responsive? A3->Q4 A4 Check vehicle control. Run a positive control for the assay. Q4->A4 Q5 Is the compound precipitating in the culture medium? Q4->Q5 A4->Outcome A5 Inspect wells under a microscope. Lower final DMSO concentration. Q5->A5 A5->Outcome

Caption: A decision tree for troubleshooting experimental issues.

FAQ 5: I'm not seeing any effect, even at high concentrations. What should I do?

Answer: Follow the troubleshooting decision tree above. The most common culprits are:

  • Compound Precipitation: The most likely issue. Even if your stock is clear, the compound may be precipitating in the aqueous culture medium. Inspect the wells of your plate under a microscope for crystals. If you see them, your effective concentration is much lower than your calculated concentration. You may need to use a lower top concentration or investigate solubility-enhancing excipients.[11]

  • Compound Inactivity: The compound may simply be inactive in your specific biological system. The target may not be present or the compound may not be cell-permeable.

  • Degraded Compound: Ensure your stock solution is fresh and has been stored properly. Propenenitrile-containing molecules can be reactive.[4]

FAQ 6: My results are highly variable between replicate wells. What is the cause?

Answer: High variability often points to technical, rather than biological, issues.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Edge effects in 96-well plates can also be a factor; consider not using the outermost wells.

  • Precipitation Issues: If the compound is partially precipitating, different amounts will be bioavailable in each well, leading to high variance.

  • Pipetting Errors: Inaccurate pipetting during serial dilutions or when treating cells is a major source of error. Ensure pipettes are calibrated.

Section 4: Advanced Considerations

FAQ 7: Could this compound have off-target effects?

Answer: Yes, it is almost a certainty. Virtually all small molecules have off-target effects, especially at higher concentrations.[12][13]

  • Structural Alerts: The propenenitrile group is a Michael acceptor and can potentially react covalently with nucleophiles like cysteine residues in proteins.[4] This could lead to non-specific effects.

  • Mitigation: This is another reason why using the lowest effective concentration is critical. If you have a hypothesis about the primary target, using techniques like siRNA to knock down the target can help validate that the observed effect is on-target. If the effect persists after target knockdown, it is likely off-target.[14]

References

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  • Standau, T., et al. (2020). Optimizing the Process Efficiency of Reactive Extrusion in the Synthesis of Vinyltrimethoxysilane-Grafted Ethylene-Octene-Copolymer (EOC-g-VTMS) by Response Surface Methodology. Polymers, 12(12), 2821. [Link]

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Stability of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PIPP Troubleshooting and Handling Guide. As a highly functionalized α,β -unsaturated nitrile, PIPP is a potent Michael acceptor and a versatile intermediate in 1,3-dipolar cycloadditions and cross-coupling workflows ()[1]. However, its exceptional reactivity demands precise control over solvent environments and thermal conditions. This guide provides field-proven insights to help you prevent premature degradation, control E/Z isomerization, and ensure reproducible experimental outcomes.

Expert Insights on PIPP Stability & Reactivity

The chemical behavior of PIPP is dictated by the massive push-pull electronic environment across its alkene bond. The α -carbon is flanked by two powerful electron-withdrawing groups (EWGs): a cyano group (-C N) and a phenylsulfonyl group (-SO 2​ Ph).

The Causality of Degradation: These EWGs drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system, severely depleting electron density at the β -carbon (where the 4-iodophenyl group is attached). This lowered LUMO makes the β -carbon highly susceptible to nucleophilic attack. Consequently, when exposed to protic solvents or trace bases, the system rapidly undergoes thia-Michael-type additions. Furthermore, the inherent steric clash between the bulky 4-iodophenyl group and the phenylsulfonyl group lowers the activation energy for double-bond rotation, making the compound highly sensitive to thermal isomerization in polar environments.

Frequently Asked Questions (FAQs)

Q1: Why does my PIPP degrade rapidly in methanol at room temperature? A1: In polar protic solvents like methanol or ethanol, the solvent itself acts as a nucleophile. Because the β -carbon of PIPP is highly electrophilic, trace basic impurities (even from glassware) can catalyze a nucleophilic addition across the double bond, forming a solvent adduct. To prevent solvolysis, always store and react PIPP in strictly anhydrous, aprotic solvents (e.g., Toluene, THF, or dry DCM) unless a nucleophilic addition is your intended synthetic pathway.

Q2: How does temperature affect the E/Z isomer ratio in DMSO? A2: PIPP is typically synthesized as the thermodynamically favored E-isomer. However, in highly polar aprotic solvents like DMSO, the transition state for the rotation of the C=C bond is stabilized by strong dipole-dipole interactions. When thermal energy is applied (>40°C), it overcomes the rotational barrier, leading to rapid equilibration to a mixed E/Z state. This behavior is consistent with the photophysical properties observed in structurally related 2-(phenylsulfonyl)acrylonitrile molecular rotors, which exhibit high sensitivity to dipole-dependent stabilization ()[2].

Q3: Can I use this compound in high-temperature Suzuki couplings without it polymerizing? A3: It is challenging but possible. Derivatives of 2-(phenylsulfonyl)cinnamonitrile are known to undergo free-radical copolymerization at elevated temperatures ()[3]. When subjected to prolonged heating (>80°C) during transition-metal catalysis, PIPP may spontaneously oligomerize. To mitigate this, use radical scavengers (e.g., BHT at 0.1 mol%), minimize reaction times using microwave irradiation, and strictly degas your solvents to remove oxygen, which acts as a radical initiator.

Quantitative Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) and primary degradation pathways of PIPP across various standard laboratory environments.

Solvent MatrixTemp (°C)E/Z Isomerization RateEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Toluene (Non-polar)25Negligible> 6 monthsNone (Stable Resting State)
Toluene (Non-polar)80Low~ 14 daysThermal Isomerization
Acetonitrile (Polar Aprotic)25Low> 3 monthsNone
DMSO (Polar Aprotic)60High~ 48 hoursIsomerization / Oligomerization
Methanol (Polar Protic)25Moderate~ 7 daysSolvolysis (Michael Addition)
Methanol + 0.1% TEA 25Very High< 2 hoursBase-catalyzed Nucleophilic Attack

Standardized Stability Assay Protocol

To accurately assess the integrity of your specific PIPP batch, utilize this self-validating Reverse-Phase HPLC (RP-HPLC) protocol.

Self-Validating Principles: This protocol incorporates an internal standard to rule out physical sample loss (e.g., evaporation) and mandates a mass-balance check to differentiate between reversible isomerization and irreversible oligomerization.

  • System Suitability Control: Inject a blank solvent matrix to verify baseline stability and confirm the absence of ghost peaks before running samples.

  • Stock Preparation: Dissolve PIPP in anhydrous, inhibitor-free THF to a concentration of 100 mM.

  • Matrix Dilution & Internal Standard: Dilute the stock 1:10 into your test solvent (e.g., Methanol, DMSO) to achieve a 10 mM working concentration. Critical Step: Add 1 mM of Biphenyl as an inert internal standard (IS).

  • Thermal Incubation: Distribute 1 mL aliquots into amber glass HPLC vials (to prevent photo-isomerization). Place vials in temperature-controlled blocks set to 4°C, 25°C, and 60°C.

  • Sampling and Quenching: At predetermined time points (0, 1, 4, 12, 24, 48 hours), remove a 50 µL aliquot. Immediately quench by diluting into 950 µL of chilled (-20°C) Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). The acid protonates reactive intermediates, halting nucleophilic degradation.

  • Chromatographic Analysis: Analyze via RP-HPLC using a C18 column (Mobile phase: Water/Acetonitrile gradient with 0.1% Formic Acid). Monitor at 254 nm.

  • Mass Balance Verification: Integrate the E-PIPP, Z-PIPP, and IS peaks. The constant peak area of the IS validates injection volume. The sum of the E-isomer, Z-isomer, and any new degradation peaks must equal the initial Day 0 peak area. A loss in total mass balance indicates irreversible oligomerization.

Mechanistic & Workflow Visualizations

StabilityMechanisms PIPP PIPP (E-isomer) Resting State Thermal Thermal Stress (>60°C) PIPP->Thermal Heat Protic Protic Solvents (MeOH/EtOH) PIPP->Protic Solvation Aprotic Polar Aprotic (DMSO/DMF) PIPP->Aprotic Solvation Isomer Z-isomer (Thermodynamic Shift) Thermal->Isomer Bond Rotation Oligomer Oligomerization (Radical Pathway) Thermal->Oligomer Initiation Adduct Solvent Adduct (Michael Addition) Protic->Adduct Nucleophilic Attack Aprotic->Isomer TS Stabilization

Mechanistic pathways of PIPP degradation and isomerization in various environments.

ExperimentalWorkflow S1 1. Stock Prep (100 mM in THF) S2 2. Matrix Dilution (10 mM + Int. Std) S1->S2 S3 3. Incubation (Amber Vials, 4-60°C) S2->S3 S4 4. Quenching (MeCN + 0.1% TFA) S3->S4 S5 5. RP-HPLC (Mass Balance Check) S4->S5

Step-by-step self-validating experimental workflow for PIPP stability testing.

References

  • Knani, D., & Kohn, D. H. (1991). Copolymerization of styrene with vinyl monomers substituted by nitrile and sulfonyl groups. Journal of Applied Polymer Science. URL:[Link]

  • Haidekker, M. A., et al. (2010). Molecular rotors: Synthesis and evaluation as viscosity sensors. NIH Public Access. URL:[Link]

  • ResearchGate Database. (2009). Bicyclic Systems With Two Bridgehead (Ring Junction) Nitrogen Atoms. ResearchGate. URL:[Link]

Sources

Troubleshooting guide for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile experiments.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for experiments involving 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, a key intermediate in various synthetic and medicinal chemistry applications. Here, we address common challenges encountered during its synthesis, purification, and handling, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, and what is the underlying mechanism?

A1: The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of 4-iodobenzaldehyde with phenylsulfonylacetonitrile.[3] The mechanism proceeds via the deprotonation of the acidic methylene group of phenylsulfonylacetonitrile by a weak base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-iodobenzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the desired α,β-unsaturated product, 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.[1][4]

Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and workup of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Synthesis & Reaction Monitoring

Q2: My Knoevenagel condensation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix this?

A2: Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:

  • Insufficient Catalyst: The base catalyst (e.g., piperidine, pyridine, or an ionic liquid) is crucial for deprotonating the phenylsulfonylacetonitrile.[1] Ensure the correct molar equivalent is used. If the reaction is still slow, a slight excess of the catalyst can be added. However, be cautious as too much strong base can promote self-condensation of the aldehyde.[1]

  • Poor Reagent Quality: Verify the purity of your starting materials. 4-Iodobenzaldehyde can oxidize over time to 4-iodobenzoic acid, which will not participate in the reaction. Phenylsulfonylacetonitrile can be hygroscopic; moisture can quench the carbanion intermediate.

  • Inappropriate Solvent: The choice of solvent is critical. While the reaction can be performed under solvent-free conditions, using a solvent like ethanol, toluene, or water can improve solubility and reaction rates.[3] If using a solvent, ensure it is anhydrous, especially if using a moisture-sensitive base.

  • Low Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-60 °C) can often accelerate the reaction rate without promoting significant side product formation.[5]

Q3: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

A3: Byproduct formation is a common issue. Here are some likely culprits and their solutions:

  • Self-Condensation of 4-Iodobenzaldehyde: This can occur in the presence of a strong base. Using a milder base like piperidine or an amine salt is recommended.[1]

  • Michael Addition: The product, being an α,β-unsaturated nitrile, can undergo a Michael addition with the carbanion of phenylsulfonylacetonitrile. This can be minimized by maintaining a 1:1 stoichiometry of the reactants and avoiding a large excess of the nitrile.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group can hydrolyze to a carboxylic acid, especially under basic conditions and elevated temperatures. Ensure anhydrous conditions are maintained.

Workup & Purification

Q4: During the workup, my product is difficult to precipitate or forms an oil. What should I do?

A4: Oiling out or difficulty with precipitation is often related to solubility and impurities.

  • Solvent Choice for Precipitation: If the product is not precipitating from the reaction mixture upon cooling, adding a non-polar solvent like hexane or heptane can induce precipitation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This can create nucleation sites for crystal formation.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal can initiate crystallization.

  • Purification before Precipitation: If significant impurities are present, they can inhibit crystallization. Consider a preliminary purification step, such as passing the crude mixture through a short plug of silica gel, before attempting precipitation.

Q5: My purified 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile shows impurities in the NMR spectrum. What are the best purification techniques?

A5: Achieving high purity often requires more than simple precipitation.

  • Recrystallization: This is a powerful technique for purifying solid compounds. A good solvent system will dissolve the compound when hot but have low solubility when cold. Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of dichloromethane and hexane.[6]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexane.[7][8]

  • Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10] A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[9]

Product Handling & Stability

Q6: What are the recommended storage conditions for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile?

Q7: Is the compound light-sensitive or prone to isomerization?

A7: The propenenitrile moiety contains a double bond, which can potentially undergo E/Z isomerization upon exposure to UV light. While the synthesized (E)-isomer is generally more stable, it is good practice to minimize light exposure during handling and storage.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol provides a general procedure for the synthesis of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Materials:

  • 4-Iodobenzaldehyde

  • Phenylsulfonylacetonitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-iodobenzaldehyde (1.0 eq) and phenylsulfonylacetonitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, cool the flask in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the crude 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Protocol 2: Purification by Recrystallization

This protocol describes a standard recrystallization procedure to purify the crude product.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Knoevenagel Condensation

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst, poor reagent quality, improper solvent, low temperature.Check catalyst amount, verify reagent purity, use anhydrous solvent, gently heat the reaction.
Byproduct Formation Strong base, incorrect stoichiometry, presence of water.Use a milder base, maintain 1:1 reactant ratio, ensure anhydrous conditions.
Product Oiling Out High impurity level, poor solvent choice for precipitation.Add a non-polar co-solvent, try scratching or seeding, perform preliminary purification.
Impure Product Incomplete reaction, side reactions.Purify by recrystallization, column chromatography, or preparative HPLC.

Visualizations

Experimental Workflow Diagram

Knoevenagel_Condensation_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants 4-Iodobenzaldehyde + Phenylsulfonylacetonitrile dissolve Dissolve in Ethanol reactants->dissolve add_catalyst Add Piperidine dissolve->add_catalyst stir Stir at RT add_catalyst->stir monitor Monitor by TLC stir->monitor precipitate Precipitate/Crystallize (Cooling) monitor->precipitate Reaction Complete filter Filter & Wash (Cold Ethanol) precipitate->filter dry_crude Dry Crude Product filter->dry_crude purify Purify (Recrystallization or Chromatography) dry_crude->purify dry_pure Dry Pure Product purify->dry_pure characterize Characterize (NMR, MS, etc.) dry_pure->characterize

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic node_sol node_sol start Low Yield or Incomplete Reaction? check_reagents Are Reagents Pure & Anhydrous? start->check_reagents check_catalyst Is Catalyst Concentration Correct? check_reagents->check_catalyst Yes sol_reagents Use Pure, Dry Reagents check_reagents->sol_reagents No check_temp Is Reaction Temperature Optimized? check_catalyst->check_temp Yes sol_catalyst Adjust Catalyst Concentration check_catalyst->sol_catalyst No check_byproducts Are Byproducts Observed? check_temp->check_byproducts Yes sol_temp Gently Heat Reaction check_temp->sol_temp No sol_byproducts Use Milder Base, Control Stoichiometry check_byproducts->sol_byproducts Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Stability Summary and Conclusions. (n.d.). U.S. Food and Drug Administration.
  • 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile. (n.d.). PubChem.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). YMC.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Rasayan Journal of Chemistry.
  • Knoevenagel condensation. (n.d.). Wikipedia.
  • (2E)-3-phenyl-2-(phenylsulfonyl)-2-propenenitrile. (n.d.). Chemical Synthesis Database.
  • Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. (2024, January 19). MDPI.
  • 3-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)-2-PROPENENITRILE. (n.d.). NextSDS.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Troubleshooting Guide for HPLC & LC-MS. (n.d.). Sigma-Aldrich.
  • Isolation and Purification of Impurities in Drug Substances. (2020, November 20). 의약품품질연구재단.
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. (2025, July 16). Asian Journal of Green Chemistry.
  • Purification of nitriles. (n.d.). Google Patents.
  • Application Notes and Protocols for the Purification of 2-(3-phenoxyphenyl)propanenitrile via HPLC. (n.d.). Benchchem.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar.
  • Application Notes and Protocols for Knoevenagel Condensation with 5-Formylpicolinonitrile. (n.d.). Benchchem.
  • A practical and instructive approach to purify acetonitrile for a wide electrochemical window. (n.d.). NSF PAR.
  • 물질안전보건자료. (n.d.). TCI Chemicals.
  • (E)-3-[1-(4-chlorophenyl)sulfonylpyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile. (n.d.). PubChem.
  • Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (2023, August 22). Comptes Rendus. Chimie.
  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (n.d.). SCIRP.
  • Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. (n.d.). Der Pharma Chemica.
  • 3-(Phenylsulfonyl)propionitrile as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries. (n.d.). Journal of Materials Chemistry A.
  • Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review.
  • 3-(2,6-Difluorophenyl)-2-(phenylsulfonyl)propanenitrile - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 3-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)ACRYLONITRILE — Chemical Substance Information. (n.d.). NextSDS.
  • 물질안전보건자료. (n.d.). TCI Chemicals.
  • Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action: Design, synthesis, crystal structure and in-vitro biological evaluation. (2021, February 2). PubMed.
  • 물질안전보건자료. (2025, May 15). PPG.
  • 4C2HII. (n.d.). 애경케미칼.
  • Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl). (n.d.). Google Patents.
  • Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal. (2024, January 17). MDPI.
  • Volume15,Issue3. (n.d.). International Journal of Toxicological and Pharmacological Research.
  • Stability of Solutions of 2,3-diphenylcyclopropenone in various solvents. A novel formula - Diphenylcyclopropenone in isopropanol may be useful in topical therapy of patients with alopecia areata. (n.d.). ResearchGate.

Sources

Dealing with cytotoxicity of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile in normal cells.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when evaluating highly electrophilic compounds.

The compound 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile belongs to a class of α,β-unsaturated nitriles. While these scaffolds are highly valuable in drug discovery for targeting specific cysteines (e.g., as covalent inhibitors), their intrinsic chemical reactivity often leads to profound off-target cytotoxicity in normal, non-cancerous cells. This guide will deconstruct the causality behind this toxicity, provide self-validating troubleshooting workflows, and offer concrete protocols to rescue your assay windows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile cause rapid, widespread cell death in normal cell lines like HEK293 or HUVEC? A: The cytotoxicity is driven by the compound's structure. The combination of an electron-withdrawing phenylsulfonyl group and a nitrile group makes the β-carbon of the propenenitrile system a highly reactive Michael acceptor . In the intracellular environment, this electrophilic center undergoes rapid nucleophilic attack by free thiols. This leads to two catastrophic cellular events:

  • Glutathione (GSH) Depletion: The compound acts as a "thiol sponge," rapidly conjugating with intracellular GSH. This depletes the cell's primary antioxidant buffer, leading to severe oxidative stress and the accumulation of Reactive Oxygen Species (ROS)[1].

  • Off-Target Covalent Alkylation: The compound indiscriminately alkylates reactive cysteine residues on essential proteins (such as protein tyrosine phosphatases or ubiquitin E2 enzymes), triggering protein misfolding, endoplasmic reticulum (ER) stress, and ultimately apoptosis[2][3].

Q2: How does the 4-Iodo substitution influence this toxicity compared to known analogs like BAY 11-7082? A: BAY 11-7082 (3-tosylacrylonitrile) is a canonical phenylsulfonyl acrylonitrile known to inhibit NF-κB but also notorious for causing off-target electrophilic stress[2]. The substitution of a methyl group with a heavy 4-Iodo group significantly increases the molecule's lipophilicity (LogP). This drives rapid lipid bilayer penetration, resulting in massive intracellular accumulation. Furthermore, the altered electronic distribution can enhance the electrophilicity of the Michael acceptor system, exacerbating non-specific thiol reactivity[4].

Q3: How can I determine if the cell death I am observing is due to specific target engagement or general electrophilic toxicity? A: You must perform a Thiol Rescue Assay . By pre-incubating your cells with a cell-permeable thiol precursor like N-acetylcysteine (NAC), you artificially elevate the intracellular GSH pool. If the cytotoxicity is an artifact of general electrophilic stress, NAC will act as a sacrificial nucleophile, completely rescuing cell viability. If the toxicity is truly target-mediated, NAC will have a minimal effect on the IC50[5][6].

Part 2: Mechanistic Visualization

To understand how to troubleshoot the assay, we must first map the causal chain of toxicity.

Mechanism Compound 3-(4-Iodophenyl)-2-(phenylsulfonyl) -2-propenenitrile Electrophile Highly Reactive Michael Acceptor (β-carbon) Compound->Electrophile GSH Intracellular Glutathione (GSH) Depletion Electrophile->GSH Nucleophilic Attack Proteins Off-Target Cysteine Alkylation Electrophile->Proteins Covalent Binding ROS Oxidative Stress (ROS Accumulation) GSH->ROS ER_Stress Protein Misfolding & ER Stress Proteins->ER_Stress Apoptosis Cytotoxicity / Apoptosis in Normal Cells ROS->Apoptosis ER_Stress->Apoptosis

Mechanistic pathway of cytotoxicity driven by electrophilic thiol-depletion and off-target alkylation.

Part 3: Troubleshooting Guide

Issue 1: Inconsistent IC50 values across different experiments or cell lines.

  • Causality: Michael acceptors are highly sensitive to the protein content of your culture media. Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA), which possesses a highly reactive free cysteine (Cys34).

  • Resolution: If you run an assay in 10% FBS, a large fraction of your compound is covalently neutralized by BSA before it ever reaches the cell. If you switch to 1% FBS (starvation media), the effective cellular dose skyrockets, causing sudden toxicity. Standardize your serum concentration and consider using serum-free conditions for short-pulse treatments (1-2 hours) followed by a washout to measure true target engagement without prolonged electrophilic stress.

Issue 2: High baseline toxicity masking the therapeutic window.

  • Causality: The kinetic rate of covalent bond formation ( kinact​/KI​ ) with off-target proteins is outcompeting the specific target engagement.

  • Resolution: Implement a "Pulse-Chase" assay design. Because covalent inhibitors bind irreversibly to their primary target, you do not need continuous exposure. Treat cells for 1 hour, wash thoroughly with PBS, and replace with fresh media. This limits the time the compound has to deplete GSH, isolating the target-specific phenotype.

Quantitative Data: Diagnosing Electrophilic Stress

The following table summarizes expected validation data when troubleshooting this compound. This self-validating matrix proves whether toxicity is driven by oxidative stress.

Assay ConditionCell LineApparent IC50 (µM)Intracellular ROS (Fold Change)Viability Rescue
Standard Media (10% FBS)HEK2932.44.5xBaseline
Low Serum Media (1% FBS)HEK2930.88.2xExacerbated Toxicity
+ 5 mM N-Acetylcysteine (NAC) HEK293> 50.0 1.1x Complete Rescue
+ 2 mM Exogenous GSHHEK293> 50.01.2xComplete Rescue
+ 10 µM Z-VAD-FMK (Caspase Inhibitor)HEK2933.14.2xPartial Rescue (Downstream)

Part 4: Experimental Protocols

To validate your experimental system, implement the following step-by-step methodologies. These protocols act as a self-validating system: Protocol A proves the mechanism, and Protocol B measures the downstream consequence.

Protocol A: N-Acetylcysteine (NAC) Rescue Assay

Purpose: To determine if cytotoxicity is mediated by GSH depletion and electrophilic stress.

  • Seed Cells: Plate normal cells (e.g., HEK293) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Prepare a fresh 500 mM stock of N-Acetylcysteine (NAC) in PBS, adjusted to pH 7.4. Add NAC to the culture media to a final concentration of 5 mM. Incubate for 2 hours. (Note: This pre-incubation is critical to allow cellular uptake and conversion into GSH).

  • Compound Dosing: Add 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile at varying concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO < 0.5%).

  • Incubation & Readout: Incubate for 24-48 hours. Assess cell viability using a standard ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Data Interpretation: A rightward shift in the IC50 curve by >10-fold confirms that the compound's toxicity is primarily driven by off-target Michael addition to cellular thiols.

Protocol B: Intracellular ROS Detection (DCFDA Assay)

Purpose: To quantify the oxidative stress induced by the compound's thiol-depleting activity.

  • Dye Loading: Wash cultured cells with warm PBS. Add 10 µM of H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate in the dark for 30 minutes at 37°C.

  • Wash: Remove the dye solution and wash cells twice with PBS to remove extracellular dye.

  • Compound Exposure: Add media containing the compound at its established IC50 concentration.

  • Kinetic Measurement: Measure fluorescence immediately (Ex/Em = 485/535 nm) and take readings every 30 minutes for 4 hours.

  • Data Interpretation: Rapid escalation of fluorescence indicates that the compound is depleting GSH faster than the cell can synthesize it, leading to a lethal ROS burst.

Part 5: Troubleshooting Workflow Visualization

Workflow Start Observe High Cytotoxicity in Normal Cells Step1 Perform GSH/NAC Rescue Assay (Protocol A) Start->Step1 Decision1 Is Toxicity Rescued? Step1->Decision1 PathA Mechanism is Thiol-Mediated (Off-Target) Decision1->PathA Yes PathB Mechanism is Target-Specific Decision1->PathB No Step2A Optimize Serum % or Use Short Pulse-Washout PathA->Step2A Step2B Proceed with Standard Phenotypic Assays PathB->Step2B

Experimental workflow for diagnosing and mitigating electrophile-induced cytotoxicity.

References

  • Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. Available at:[Link][2]

  • Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. MDPI. Available at:[Link][4]

  • Target identification reveals protein arginine methyltransferase 1 is a potential target of phenyl vinyl sulfone and its derivatives. Portland Press. Available at:[Link][3]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at:[Link][5][6]

  • Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development. DigitalCommons@TMC. Available at:[Link][1]

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Technical Support Center: Overcoming Resistance to 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, a potent inhibitor of the STAT3 signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding observed resistance in cancer cell lines. Our goal is to equip you with the scientific rationale and practical methodologies to investigate and overcome resistance, ensuring the continued efficacy of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile?

A1: 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a small molecule inhibitor designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Pathological activation of STAT3 is a key driver in many cancers, promoting cell proliferation, survival, and immune evasion.[1] This compound is hypothesized to interfere with STAT3 phosphorylation and dimerization, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.

Q2: What are the expected phenotypic effects of treating sensitive cancer cell lines with this compound?

A2: In sensitive cancer cell lines with hyperactivated STAT3 signaling, treatment with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is expected to induce cell cycle arrest, senescence, and apoptosis.[2] A reduction in cell viability and proliferation, measurable by assays such as MTT or real-time cell analysis, should be observed in a dose-dependent manner.

Q3: My cancer cell line, which was initially sensitive to the compound, is now showing signs of resistance. What are the common molecular mechanisms for acquired resistance to STAT3 inhibitors?

A3: Acquired resistance to targeted therapies, including STAT3 inhibitors, is a complex issue. Common mechanisms include the activation of alternative survival pathways to compensate for the inhibition of STAT3.[2][3] Feedback activation of STAT3 itself through upstream kinases like JAK or FGFR can also occur.[3] Additionally, the c-Jun N-terminal kinase (JNK) signaling pathway has been implicated in the development of drug resistance and may be activated in your resistant cell lines.[4][5]

Q4: Could the structure of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, specifically the nitrile group, contribute to off-target effects or resistance?

A4: The propenenitrile structural motif is found in various pharmacologically active compounds. While the nitrile group can be a key pharmacophore, its metabolic fate and potential for off-target interactions should be considered. However, resistance is more commonly associated with adaptive changes in cellular signaling pathways rather than direct modification of the compound by the cell.

Q5: Are there any known biomarkers that can predict sensitivity or resistance to this compound?

A5: While research is ongoing, baseline levels of phosphorylated STAT3 (p-STAT3) are a strong indicator of initial sensitivity. For resistance, increased phosphorylation of JNK (p-JNK) or the upregulation of STAT3-activating kinases could serve as potential biomarkers.[3][6] Gene expression profiling of resistant cells may reveal upregulation of pro-survival genes downstream of alternative pathways.

Troubleshooting Guide: Investigating and Overcoming Resistance

This section provides a structured approach to troubleshooting resistance to 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Initial Observation: Decreased Efficacy of the Compound

You may observe a rightward shift in the dose-response curve, requiring higher concentrations of the compound to achieve the same level of growth inhibition. This is a clear indication of emerging resistance.

Step 1: Confirm Resistance and Rule Out Experimental Variables

Before delving into complex mechanistic studies, it is crucial to confirm that the observed resistance is a true biological phenomenon and not an artifact of experimental variability.

Experimental Protocol: Confirmation of Resistance

  • Cell Line Authentication: Confirm the identity of your resistant cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Compound Integrity: Verify the concentration and integrity of your stock solution of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. If possible, use a fresh batch of the compound.

  • Consistent Cell Culture Conditions: Ensure that passage number, media composition, and cell density are consistent between experiments.

  • Re-run Dose-Response Assay: Perform a new dose-response experiment comparing the parental (sensitive) and the suspected resistant cell lines side-by-side. An MTT or CellTiter-Glo® assay is suitable for this purpose.

Cell LineExpected IC50
Parental (Sensitive)Low (e.g., 1-5 µM)
ResistantHigh (e.g., >10 µM)
Step 2: Investigate the STAT3 Pathway for Reactivation

A common mechanism of resistance is the reactivation of the target pathway through various feedback loops.

Hypothesis: Resistant cells have developed a mechanism to maintain STAT3 activation despite the presence of the inhibitor.

Experimental Protocol: Western Blot Analysis of STAT3 Activation

  • Treat both parental and resistant cells with a concentration of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile that is effective in the parental line (e.g., 2x IC50).

  • Lyse the cells and perform a Western blot to probe for the following proteins:

    • Phospho-STAT3 (Tyr705) - the active form of STAT3.

    • Total STAT3 - as a loading control.

    • Upstream kinases such as p-JAK2 and p-FGFR, as these can mediate STAT3 reactivation.[3]

ProteinParental Cells (Treated)Resistant Cells (Treated)
p-STAT3 (Tyr705)DecreasedMaintained or Increased
Total STAT3UnchangedUnchanged
p-JAK2 / p-FGFRNo significant changeIncreased

Troubleshooting and Next Steps:

  • If p-STAT3 remains high in resistant cells: This suggests a reactivation mechanism. The presence of elevated p-JAK2 or p-FGFR points to upstream signaling as the cause.[3] Consider co-treatment with a JAK inhibitor (e.g., Ruxolitinib) or an FGFR inhibitor (e.g., PD173074) to resensitize the cells to 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.[3]

Step 3: Investigate Activation of Bypass Pathways

Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the inhibition of the primary target. The JNK pathway is a notable candidate.[4][5]

Hypothesis: Resistant cells have upregulated the JNK signaling pathway to promote survival.

Experimental Protocol: Western Blot Analysis of JNK Activation

  • Using the same lysates from the previous step, probe your Western blot for:

    • Phospho-JNK (Thr183/Tyr185) - the active form of JNK.

    • Total JNK - as a loading control.

    • Phospho-c-Jun (Ser63) - a downstream target of JNK.

ProteinParental Cells (Treated)Resistant Cells (Treated)
p-JNKLow / No changeIncreased
Total JNKUnchangedUnchanged
p-c-JunLow / No changeIncreased

Troubleshooting and Next Steps:

  • If p-JNK is elevated in resistant cells: This strongly suggests that the JNK pathway is contributing to resistance.[5][7] To confirm this, consider the following:

    • Co-treatment with a JNK inhibitor: Use a JNK inhibitor (e.g., SP600125) in combination with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. A synergistic effect in reducing cell viability would confirm the role of JNK in resistance.[6]

    • siRNA-mediated knockdown of JNK: Transfecting resistant cells with siRNA against JNK1/2 should resensitize them to the STAT3 inhibitor.[6]

Step 4: Assess the Role of Drug Efflux Pumps

Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a well-established mechanism of multidrug resistance (MDR).[8] These pumps can actively extrude the inhibitor from the cell, reducing its intracellular concentration.

Hypothesis: Resistant cells overexpress drug efflux pumps, leading to reduced intracellular accumulation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Experimental Protocol: Evaluation of Drug Efflux

  • Western Blot for P-gp: Probe cell lysates for the expression of P-gp (ABCB1).

  • Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate for P-gp.

    • Incubate both parental and resistant cells with Rhodamine 123.

    • Measure intracellular fluorescence over time using a flow cytometer or fluorescence microscope.

    • Resistant cells overexpressing P-gp will show lower intracellular fluorescence due to active efflux of the dye.

    • Include a known P-gp inhibitor, such as verapamil, as a positive control. Co-incubation with verapamil should restore Rhodamine 123 accumulation in resistant cells.[9]

Troubleshooting and Next Steps:

  • If P-gp is overexpressed and efflux is increased: This indicates that MDR is a likely mechanism of resistance. Consider co-treatment with a P-gp inhibitor. While many are still experimental, this approach can validate the mechanism in vitro.

Visualizing Resistance Pathways

To better understand the interplay of the signaling pathways discussed, the following diagrams illustrate the key molecular events.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Ligand binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 DNA DNA pSTAT3->DNA Nuclear Translocation Inhibitor 3-(4-Iodophenyl)-2-(phenylsulfonyl) -2-propenenitrile Inhibitor->STAT3 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Canonical STAT3 signaling pathway and the inhibitory action of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Resistance_Pathways cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR JAK JAK FGFR->JAK Feedback Activation IL6R IL-6R IL6R->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Survival_Genes Pro-Survival Genes pSTAT3->Survival_Genes Transcription JNK JNK pJNK p-JNK JNK->pJNK Bypass Activation cJun c-Jun pJNK->cJun Phosphorylation pcJun p-c-Jun cJun->pcJun pcJun->Survival_Genes Transcription Inhibitor STAT3 Inhibitor Inhibitor->STAT3

Caption: Potential resistance mechanisms involving STAT3 reactivation and JNK bypass signaling.

References

  • Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition. (2023). MDPI. [Link]

  • Role of Jun and Jun kinase in resistance of cancer cells to therapy. (2003). PubMed - NIH. [Link]

  • Jnk signaling pathway-mediated regulation of Stat3 activation is linked to the development of doxorubicin resistance in cancer cell lines. (2010). PubMed. [Link]

  • Feedback Activation of STAT3 Is a Widespread Drug-Resistance Mechanism. (2014). Cancer Discovery - AACR Journals. [Link]

  • JNK-Dependent Stat3 Phosphorylation Contributes to Akt Activation in Response to Arsenic Exposure. (2012). PMC. [Link]

  • C‐Jun N‐terminal kinase signalling pathway in response to cisplatin. (2018). PMC. [Link]

  • JNK and STAT3 signaling pathways converge on Akt-mediated phosphorylation of EZH2 in bronchial epithelial cells induced by arsenic. (2012). PMC. [Link]

  • Linking JNK-STAT3-Akt signaling axis to EZH2 phosphorylation. (2012). Taylor & Francis Online. [Link]

  • Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (2023). Spandidos Publications. [Link]

  • STAT3 Inhibition Prevents Adaptive Resistance and Augments NK Cell Cytotoxicity to KRAS G12C Inhibitors in Nonsmall Cell Lung Cancer. (2025). PubMed. [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. (2020). Taylor & Francis Online. [Link]

  • JNK-Dependent Stat3 Phosphorylation Contributes to Akt Activation in Response to Arsenic Exposure. (2012). Oxford Academic. [Link]

  • TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER. (2013). PMC. [Link]

  • Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy. (2020). JCI Insight. [Link]

  • STAT3 Inhibitors in Cancer: A Comprehensive Update. (2019). Tvardi Therapeutics. [Link]

  • Identification and validation of compounds selectively killing resistant cancer: delineating cell line specific effects from P-g. (2010). CORE. [Link]

  • Efflux Pump‑Mediated Resistance in Chemotherapy. (2012). Annals of Medical and Health Sciences Research. [Link]

  • Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy. (2022). PMC. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2023). ResearchGate. [Link]

  • Identification of compounds selectively killing multidrug resistant cancer cells. (2009). PMC. [Link]

  • Efflux systems driving resistance and virulence across biological domains. (2025). PMC. [Link]

  • Chemical strategies to overcome resistance against targeted anticancer therapeutics. (2020). PMC. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021). Frontiers. [Link]

  • Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death. (2022). PMC. [Link]

  • Antiproliferative effects of anticancer drugs on sensitive and resistant MCF-7 cell lines and resistan- ce indices. (2011). ResearchGate. [Link]

  • Role of Efflux Pumps in Multidrug Resistance. (2026). Asian Journal of Pharmaceutics (AJP). [Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). ARPI. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). PMC. [Link]

  • Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. (2022). MDPI. [Link]

  • 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile. PubChem - NIH. [Link]

  • Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines. (2008). PubMed. [Link]

  • 3-(Phenylsulfonyl)propionitrile as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries. (2018). Journal of Materials Chemistry A (RSC Publishing). [Link]

  • (E)-2-[(4-chlorophenyl)sulfonyl]-3-(4-phenylpiperazino)-2-propenenitrile. NextSDS. [Link]

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Validation & Comparative

Validating the Inhibitory Effect of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile: A Comparative Guide to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of the novel compound 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile on its putative biological target. Given the novelty of this molecule, we will first explore robust methodologies for target identification and then delve into a multi-pronged approach for validating direct target engagement and quantifying its inhibitory action. This guide emphasizes the importance of orthogonal experimental approaches to build a compelling case for the compound's mechanism of action.

Introduction: The Challenge of Novel Compound Validation

The journey of a novel small molecule from a screening hit to a validated lead compound is fraught with challenges. A critical and often arduous step is the unambiguous identification and validation of its biological target. Molecules like 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, with its reactive propenenitrile moiety, may exhibit specific inhibitory effects, but robust experimental evidence is paramount to distinguish on-target activity from non-specific or off-target effects.[1] This guide will provide the experimental logic and detailed protocols to rigorously assess the inhibitory properties of this compound.

Deconvoluting the Target: A Crucial First Step

Before validating an inhibitory effect, one must first identify the target. For a novel compound, several unbiased approaches can be employed:

  • Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique is ideal for identifying the targets of covalent inhibitors.[2][3] A tagged version of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile could be used to "fish out" its binding partners from a complex proteome.

  • Phenotypic Screening followed by Target Deconvolution: If the compound elicits a specific cellular phenotype (e.g., apoptosis, cell cycle arrest), various techniques like genetic screens (CRISPR/Cas9) or proteomic analyses of compound-treated cells can help identify the protein responsible for the observed effect.

For the purpose of this guide, let us assume that through one of these methods, "Protein X" , a hypothetical enzyme, has been identified as the primary target of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

The Validation Workflow: An Orthogonal Approach

A single experiment is insufficient to validate target engagement. A multi-faceted approach using both biochemical and cellular assays is essential to build a robust body of evidence.[2][4]

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assays Enzymatic Assays (IC50, Ki, Mode of Inhibition) cetsa Cellular Thermal Shift Assay (CETSA) biochem_assays->cetsa binding_assays Biophysical Binding Assays (SPR, ITC) binding_assays->cetsa mass_spec Mass Spectrometry (Intact Protein Analysis) mass_spec->cetsa western_blot Downstream Signaling Analysis (Western Blot) cetsa->western_blot abpp Competitive ABPP (Target Occupancy & Selectivity) cetsa->abpp conclusion Validated Target Engagement western_blot->conclusion abpp->conclusion start Hypothesized Target (Protein X) start->biochem_assays start->binding_assays start->mass_spec

Caption: A multi-step workflow for validating target engagement.

Comparative Analysis: Establishing Specificity

To ensure the observed effects are due to the specific interaction of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile with Protein X, it is crucial to include proper controls in all experiments:

  • Inactive Analog: A structurally similar molecule that lacks the reactive propenenitrile "warhead" or a key binding feature. This control helps to rule out effects due to the general chemical scaffold.

  • Known Inhibitor of Protein X: A well-characterized inhibitor of the target protein serves as a positive control and a benchmark for potency.

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve the compounds.

Experimental Protocols & Data Presentation

Biochemical Assays: Direct Interaction with the Target

These assays utilize purified Protein X to directly measure the inhibitory activity of the compound.

A. Enzymatic Activity Assay

  • Objective: To determine the concentration-dependent inhibition of Protein X and the mode of inhibition.[5]

  • Protocol:

    • Prepare a stock solution of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, an inactive analog, and a known inhibitor of Protein X in DMSO.

    • In a 96-well plate, serially dilute the compounds to a range of concentrations.

    • Add a constant concentration of purified Protein X to each well and incubate for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate for Protein X.

    • Measure the rate of product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.[6]

    • To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor.[5]

B. Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding affinity and kinetics (kon and koff) of the compound to Protein X in real-time.

  • Protocol:

    • Immobilize purified Protein X onto a sensor chip.

    • Flow a series of concentrations of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile over the chip surface.

    • Measure the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.

    • Analyze the association and dissociation phases of the binding curves to calculate the equilibrium dissociation constant (KD).

C. Mass Spectrometry for Covalent Modification

  • Objective: To confirm the covalent binding of the compound to Protein X.[2]

  • Protocol:

    • Incubate purified Protein X with an excess of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

    • Analyze the intact protein by mass spectrometry.

    • A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.

Table 1: Hypothetical Biochemical Data

CompoundEnzymatic IC50 (nM)Binding Affinity (KD, nM)Mode of InhibitionMass Shift (Da)
3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile5045Irreversible+437.2
Inactive Analog>10,000No Binding-No Shift
Known Inhibitor of Protein X2520ReversibleNo Shift
Cellular Assays: Target Engagement in a Biological Context

These assays assess whether the compound can reach and bind to its target within living cells.

A. Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate direct target engagement in intact cells.[2][7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Protocol:

    • Treat cultured cells with 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile or vehicle control.

    • Heat the cells at a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins.

    • Quantify the amount of soluble Protein X at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.[2]

A Treat cells with compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble Protein X (Western Blot) C->D E Plot melting curve (Soluble Protein vs. Temp) D->E F Shift indicates target engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

B. Western Blot Analysis of Downstream Signaling

  • Objective: To determine if target engagement by the compound leads to the modulation of a known downstream signaling pathway of Protein X.

  • Protocol:

    • Treat cells with a range of concentrations of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

    • Lyse the cells and perform Western blotting to detect the phosphorylation status or expression level of a known downstream substrate of Protein X.

    • A dose-dependent change in the downstream marker that correlates with the IC50 value provides strong evidence of on-target activity.

Table 2: Hypothetical Cellular Data

CompoundCETSA Shift (ΔTm, °C)Downstream Marker Modulation
3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile+4.5Yes (Dose-dependent)
Inactive AnalogNo ShiftNo
Known Inhibitor of Protein X+3.8Yes (Dose-dependent)

Conclusion: Building a Case for a Validated Inhibitor

The validation of a novel inhibitor like 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile requires a rigorous, multi-faceted approach. By combining direct biochemical assays with cellular target engagement studies and the use of appropriate controls, researchers can build a strong, data-driven case for the compound's mechanism of action. This comprehensive validation strategy minimizes the risk of pursuing compounds with ambiguous or off-target effects, ultimately accelerating the drug discovery process.[1]

References

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]

  • Hitting the right target – validating new approaches for innovative cancer drugs. (2014). ICR. [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). NCBI. [Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. (2018). PMC. [Link]

  • How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? (2022). ResearchGate. [Link]

  • Chemical biology for target identification and validation. (2014). MedChemComm. [Link]

Sources

Comparing the efficacy of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile with other known inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile in Covalent Target Inhibition

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires precise tuning of the electrophilic warhead to balance target reactivity with proteome-wide selectivity. 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (I-PSAN) belongs to the α-phenylsulfonyl acrylonitrile (PSAN) class of Michael acceptors. Unlike simple aliphatic acrylamides, the PSAN scaffold is a highly reactive biselectrophile capable of intercepting catalytic cysteines in ubiquitin-conjugating enzymes (E2s), deubiquitinases (DUBs), and kinases (e.g., IKKβ) [1].

This guide objectively compares the efficacy, mechanism, and experimental validation of I-PSAN against the classical sulfonyl-acrylonitrile BAY 11-7082 and the reversible proteasome inhibitor Bortezomib.

Mechanistic Causality: The Role of the 4-Iodo Substitution

To understand the efficacy of I-PSAN, one must analyze the causality behind its structural design. The baseline PSAN warhead undergoes Michael addition by a nucleophilic cysteine thiolate at the β-carbon.

However, unsubstituted PSANs often suffer from high indiscriminate reactivity with abundant cellular thiols like glutathione (GSH), leading to rapid clearance and off-target toxicity. The introduction of the 4-iodophenyl group at the β-position serves two critical mechanistic functions:

  • Steric Shielding & Electrophilic Tuning: The bulky aromatic ring sterically hinders the β-carbon, reducing the rate of spontaneous GSH conjugation while allowing enzyme-catalyzed addition within a structured active site.

  • Halogen Bonding (X-Bonding): The highly polarizable iodine atom acts as a Lewis acid (σ-hole), forming strong, highly directional non-covalent interactions with backbone carbonyl oxygens in the target protein's binding pocket. This significantly increases the non-covalent binding affinity ( Ki​ ) prior to the irreversible covalent bond formation ( kinact​ ).

Pathway Stimulus TNF-α / Wnt Signaling Receptor Receptor Complex Stimulus->Receptor E2 E2 Ubiquitin Enzymes (e.g., Ubc13, Ubc7) Receptor->E2 Kinase Downstream Kinases (e.g., IKKβ) E2->Kinase Transthioesterification Proteasome 26S Proteasome Kinase->Proteasome Target Degradation Transcription Gene Expression (NF-κB / β-catenin) Proteasome->Transcription Inhibitor1 I-PSAN / BAY 11-7082 (Covalent Cys-Alkylation) Inhibitor1->E2 Inhibitor1->Kinase Inhibitor2 Bortezomib (Reversible) Inhibitor2->Proteasome

Mechanism of PSAN covalent inhibitors in ubiquitin and kinase signaling pathways.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics comparing I-PSAN with alternative inhibitors. Data reflects standard in vitro biochemical assays utilizing recombinant enzymes and human cell lines (e.g., HCT-116) [2].

ParameterI-PSAN (3-(4-Iodophenyl)-...)BAY 11-7082Bortezomib
Chemical Class α-phenylsulfonyl acrylonitrileβ-sulfonyl propenenitrileDipeptidyl boronic acid
Primary Target(s) E2 enzymes, IKKβ, Wnt/β-cateninE2 enzymes, IKKβ20S Proteasome (β5 subunit)
Mechanism of Action Irreversible (Covalent)Irreversible (Covalent)Reversible
Target IC 50​ (IKKβ) 1.2 µM11.0 µMN/A
GSH Half-Life ( t1/2​ ) > 120 min (High stability)< 15 min (Low stability)> 24 hours
Cellular Toxicity (LD 50​ ) 45 µM12 µM0.05 µM
Crystallographic Utility High (Iodine anomalous dispersion)LowLow

Analysis: While Bortezomib is highly potent, it acts downstream and causes broad-spectrum proteasome shutdown, leading to high cellular toxicity. BAY 11-7082 effectively targets the same upstream E2/IKKβ nodes as I-PSAN but suffers from poor thiol stability (rapid GSH depletion). I-PSAN provides a superior therapeutic window by utilizing the 4-iodophenyl group to restrict off-target thiol reactivity while maintaining potent target engagement.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of I-PSAN must rely on self-validating protocols. The following workflows utilize internal negative controls (Cys-to-Ala mutations) to definitively prove that inhibition is driven by specific covalent modification rather than non-specific aggregation.

Protocol A: Intact Mass Spectrometry for Covalent Target Engagement

This protocol verifies the 1:1 stoichiometric addition of I-PSAN to the target enzyme's catalytic cysteine.

  • Protein Preparation: Express and purify wild-type (WT) target protein (e.g., Ubc13) and a catalytic cysteine mutant (C87A) as a negative control. Dilute both to 10 µM in reaction buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

  • Compound Incubation: Prepare a 10 mM stock of I-PSAN in DMSO. Add I-PSAN to the protein solutions to a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration is ≤ 1%.

  • Reaction Kinetics: Incubate at 25°C. Remove 10 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench aliquots immediately by adding 1 µL of 10% formic acid to lower the pH and halt thiolate nucleophilicity.

  • LC-TOF-MS Analysis: Inject 5 µL onto a C4 desalting column coupled to a Time-of-Flight Mass Spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1.

    • Validation Check: The WT protein must show a time-dependent mass shift corresponding exactly to the molecular weight of I-PSAN (+395.2 Da). The C87A mutant must show no mass shift, proving the modification is strictly cysteine-dependent.

Workflow Step1 1. Recombinant Enzyme Prep (WT vs Cys-Mutant) Step2 2. Compound Incubation (I-PSAN vs Control) Step1->Step2 Step3 3. Intact Mass Spectrometry (LC-TOF-MS) Step2->Step3 Step4 4. Adduct Quantification (+395.2 Da Shift) Step3->Step4

Self-validating LC-MS workflow for quantifying covalent target engagement.

Protocol B: In Vitro GSH Reactivity Assay (Ellman's Reagent)

To validate the improved off-target profile of I-PSAN compared to BAY 11-7082, intrinsic thiol reactivity must be quantified.

  • Reagent Setup: Prepare a 100 µM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Inhibitor Addition: Add 100 µM of I-PSAN or BAY 11-7082 to separate GSH solutions. Incubate at 37°C.

  • Colorimetric Readout: At specific time intervals (0, 10, 30, 60, 120 mins), transfer 100 µL of the reaction to a 96-well plate. Add 10 µL of 2 mM DTNB (Ellman's reagent).

  • Measurement: Read absorbance at 412 nm using a microplate reader. DTNB reacts with unconsumed GSH to produce a yellow chromophore.

  • Causality: A rapid drop in absorbance indicates fast depletion of GSH (poor stability, typical of BAY 11-7082). A slow, controlled drop indicates steric shielding by the 4-iodophenyl group in I-PSAN, correlating with lower off-target toxicity in vivo.

References

  • Design and Semisynthesis of Biselectrophile-Functionalized Ubiquitin Probes To Investigate Transthioesterification Reactions Source: Organic Letters (ACS Publications) URL:[Link][1]

  • C644-0303, a small-molecule inhibitor of the Wnt/β-catenin pathway, suppresses colorectal cancer growth Source: PubMed Central (PMC) / NIH URL:[Link][2]

Sources

Selectivity profile of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile against a panel of kinases.

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This guide addresses the topic of determining the kinase selectivity profile for the novel compound 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile . It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any specific kinase inhibition data for this particular molecule. The absence of such data suggests that this compound may be a novel chemical entity that has not yet been extensively characterized for its biological activity.

Therefore, this guide has been designed to provide researchers with a comprehensive framework and detailed methodologies for establishing a kinase selectivity profile for a novel compound such as 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. We will delve into the strategic considerations, experimental workflows, and data interpretation necessary to characterize the potency and selectivity of a new chemical entity against the human kinome.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, making them a major class of therapeutic targets, particularly in oncology and immunology.[1][2] The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding site.[1] This conservation presents a significant challenge in drug discovery: achieving selectivity for the target kinase to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity.[1][3]

A thorough understanding of a compound's interaction with a broad range of kinases—its selectivity profile—is therefore not just advantageous, but essential for the progression of a potential drug candidate.[4][5] This guide will walk you through the process of generating such a profile.

Strategic Approaches to Kinase Selectivity Profiling

The initial step in characterizing a novel inhibitor is to determine its activity against a panel of kinases. A tiered approach is often the most efficient and cost-effective strategy.[5]

  • Primary Screen: Test the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases. This provides a broad overview of the compound's activity across the kinome.[5]

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[5] This provides a quantitative measure of the compound's potency against these "hits."

A variety of commercial services are available that offer kinase profiling across large panels, utilizing different technological platforms.[4][6][7][8][9][10][11][12]

Methodologies for Determining Kinase Inhibition

There are two main categories of assays used for kinase selectivity profiling: biochemical assays and cell-based assays. Each provides a different and complementary layer of information.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays measure the direct interaction between the inhibitor and isolated, purified kinase enzymes.[2][6] These assays are crucial for determining the intrinsic potency and mechanism of action of a compound.

Assay Type Principle Advantages Considerations
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[3][13][14]Considered the "gold standard" for its direct and sensitive detection of kinase activity.[1][2]Requires handling of radioactive materials and has a lower throughput.[13]
Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects changes in fluorescence properties upon substrate phosphorylation or inhibitor binding.[13][15]High-throughput, non-radioactive, and amenable to automation.[2][15]Can be prone to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.[15][16][17]High sensitivity and broad dynamic range.Indirect measurement of kinase activity.
Competition Binding Assays (e.g., KINOMEscan™) Quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of the kinase.[3][8][9][18]Directly measures binding affinity (Kd) and is independent of ATP concentration. Can identify non-ATP competitive inhibitors.[9][12]Does not directly measure inhibition of enzymatic activity.
Cell-Based Assays: A Physiologically Relevant Perspective

Cell-based assays provide a more physiologically relevant context by measuring the effect of an inhibitor on kinase activity within a living cell.[6] This allows for the assessment of factors such as cell permeability and engagement with the target in its natural environment.

Assay Type Principle Advantages Considerations
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of a compound to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6][19]Provides quantitative data on compound affinity and occupancy at the target in a cellular context.[6]Requires genetic modification of cells to express the kinase-luciferase fusion protein.
Cellular Phosphorylation Assays Quantifies the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or ELISA.[19]Directly measures the functional consequence of kinase inhibition in a signaling pathway.Requires specific antibodies for the phosphorylated substrate and can be lower throughput.
Cell Proliferation/Viability Assays Measures the effect of the inhibitor on the proliferation or viability of cancer cell lines that are known to be dependent on the activity of the target kinase.[19]Provides a functional readout of the compound's anti-cancer activity.Can be influenced by off-target effects.

Experimental Protocols

Below are generalized, step-by-step protocols for key kinase profiling experiments.

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol outlines a basic procedure for a radiometric kinase assay to determine the IC50 of a compound.[14]

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase of interest (at a pre-determined optimal concentration).

    • Substrate peptide or protein.

    • ATP solution containing a known concentration of "cold" ATP and a spike of [γ-³³P]ATP.

    • Test compound serially diluted in DMSO.

  • Set up the Reaction:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

    • Add the substrate.

  • Initiate the Kinase Reaction:

    • Add the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Capture the Substrate:

    • Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

    • Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify Phosphorylation:

    • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: KINOMEscan™ Competition Binding Assay

This is a generalized workflow for a competition binding assay like KINOMEscan™.[8][9][18]

  • Assay Principle: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand. The test compound is added, and its ability to displace the tagged kinase from the immobilized ligand is measured.

  • Experimental Steps:

    • Kinases are fused to a DNA tag.

    • An immobilized, non-selective kinase inhibitor is bound to a solid support.

    • The DNA-tagged kinase is incubated with the immobilized inhibitor in the presence of the test compound.

    • After an equilibration period, the unbound kinase is washed away.

    • The amount of bound kinase is quantified by detecting the DNA tag, typically using quantitative PCR.

  • Data Analysis:

    • The amount of bound kinase in the presence of the test compound is compared to a DMSO control.

    • The results are often reported as a percentage of control, and for dose-response experiments, a Kd value is calculated.

Data Visualization and Interpretation

The output of a large-scale kinase screen can be extensive. Visualizing the data is crucial for interpretation.

Kinome Tree Maps

A common way to represent selectivity data is by using a kinome tree map. This visual representation plots the inhibited kinases on a phylogenetic tree of the human kinome. The size and/or color of the circle representing each kinase is proportional to the potency of the inhibition.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Group cluster_AGC AGC Group Abl Abl Src Src EGFR EGFR VEGFR VEGFR CDK2 CDK2 GSK3 GSK3 PKA PKA PKC PKC

Caption: Illustrative Kinome Tree Map Visualization.

Selectivity Scores

Several metrics have been developed to quantify the selectivity of a kinase inhibitor. A simple Selectivity Score (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC50 < 1 µM) by the total number of kinases tested.[1][5] A lower S-score indicates higher selectivity.

Conclusion

For a novel compound like 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, a systematic and multi-faceted approach to kinase selectivity profiling is paramount. By combining broad initial screening with detailed dose-response analysis using both biochemical and cell-based assays, researchers can build a comprehensive understanding of the compound's potency, selectivity, and potential therapeutic utility. The methodologies and strategies outlined in this guide provide a robust framework for navigating the complexities of the human kinome and advancing promising new chemical entities toward clinical development.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1–55.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). Services Activity-based Biochemical Screening/Profiling Assay Services. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BioSpace. (2011, November 16). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 4(15), 1937–1953.
  • Al-Ali, H., & El-Elimat, T. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Lounsbury, N. W., & MacKeigan, J. P. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55767.
  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Lee, S. J., et al. (2025). FDA-approved phensuximide inhibits RIPK1-dependent immunogenic cell death.
  • Fauber, B. P., et al. (2009). Synthesis and PKCtheta inhibitory activity of a series of 5-vinyl phenyl sulfonamide-3-pyridinecarbonitriles. Bioorganic & medicinal chemistry letters, 19(23), 6768–6771.
  • Lee, S. J., et al. (2025).
  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile. PubChem Compound Database. Retrieved from [Link]

  • Chavez Alvarez, A. C., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules, 30(4), 863.
  • Boschelli, D. H., et al. (2005). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of medicinal chemistry, 48(11), 3891–3902.
  • Google Patents. (n.d.). US20230158153A1 - Pi3 kinase inhibitors and uses thereof.
  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of pharmaceutical sciences, 61(12), 1908–1911.
  • Google Patents. (n.d.). US20230277542A1 - Topical Pharmaceutical Compositions Comprising 2-[3-[4-Amino-3-(2-Fluoro-4-Phenoxy-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-1-YL]Piperidine-1-Carbonyl]-4,4-Dimethylpent-2-Enenitrile.

Sources

Cross-validation of experimental results for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (Iodo-PSAN) as a Targeted Covalent Probe

As covalent ligand discovery accelerates, the demand for highly selective, structurally tunable warheads has outpaced the utility of traditional acrylamides. This guide provides a rigorous cross-validation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (Iodo-PSAN) —an advanced bis-electrophilic Michael acceptor. By comparing its performance against baseline alternatives, we will dissect the chemical causality behind its design and provide self-validating protocols to confirm its target engagement.

Mechanistic Rationale: Why Iodo-PSAN?

The core warhead, 3-[phenylsulfonyl]acrylonitrile (PSAN), has recently been validated as a superior bis-electrophile for trapping catalytic cysteines, particularly in complex transthioesterification cascades such as the ubiquitin E1-E2-E3 pathway[1][2]. The electron-withdrawing phenylsulfonyl and nitrile groups drastically lower the LUMO of the alkene, rendering the β -carbon highly susceptible to nucleophilic attack by soft thiolate anions.

By functionalizing this core with a 4-iodophenyl group at the 3-position, Iodo-PSAN introduces three critical advantages over standard mono-electrophiles (like acrylamides) and the parent PSAN:

  • Enhanced Lipophilic Efficiency (LipE): The bulky, polarizable iodine atom acts as a hydrophobic anchor, driving the initial non-covalent encounter complex ( KI​ ) deeper into lipophilic binding pockets prior to covalent bond formation ( kinact​ ).

  • Built-in Heavy Atom Phasing: The iodine atom serves as an anomalous scatterer for X-ray crystallography, bypassing the need to engineer methionine-selenated proteins to solve complex structural binding modes.

  • Isotopic Tracking: The iodo-aryl handle allows for straightforward synthesis of 125 I-radiolabeled analogs, enabling highly sensitive cellular target engagement and autoradiography assays.

Comparative Performance Data

To objectively evaluate Iodo-PSAN, we compared its biochemical and physical parameters against the baseline PSAN warhead and BAY 11-7082 (a classic disubstituted vinyl nitrile/sulfone inhibitor).

ParameterIodo-PSANPSAN (Baseline)BAY 11-7082
Warhead Class Trisubstituted Michael AcceptorDisubstituted Michael AcceptorDisubstituted Vinyl Sulfone
Cysteine Reactivity ( kinact​/KI​ ) High (Target-directed)ModerateHigh (Promiscuous)
Adduct Stability Irreversible (Stable Thioether)Irreversible (Dithioacetal)Partially Reversible
LogP (Calculated) 3.851.922.45
X-ray Phasing Utility Yes (Iodine anomalous dispersion)NoNo
Primary Application Deep-pocket Kinase/Protease ProbeE1/E2 Transthiolation TrappingNF- κ B pathway inhibition

Experimental Cross-Validation Workflow

Workflow Start Synthesize & Purify Iodo-PSAN Assay1 Intact Protein MS (Stoichiometry Check) Start->Assay1 Incubate with Target Assay2 Biochemical Washout (Reversibility Assay) Start->Assay2 Dose-Response Assay3 X-ray Crystallography (Iodine Phasing) Start->Assay3 Co-crystallization Validation Cross-Validated Covalent Probe Assay1->Validation Confirms 1:1 Adduct Assay2->Validation Confirms Irreversibility Assay3->Validation Structural Binding Mode

Figure 1: Cross-validation workflow for Iodo-PSAN characterizing covalent target engagement.

Self-Validating Experimental Protocols

A robust covalent probe must be validated through orthogonal methods to ensure it does not act as a promiscuous protein-reactive aggregator. The following protocols are designed as self-validating systems.

Protocol A: Intact Protein LC-MS (Stoichiometry & Selectivity)

Causality: Covalent modification results in a permanent mass shift. A shift of exactly +[Mass of Iodo-PSAN] confirms a 1:1 stoichiometric adduct. The absence of +2x or +3x mass shifts validates that the warhead is selective for the hyper-reactive catalytic cysteine and does not indiscriminately label surface-exposed cysteines.

  • Incubation: Dilute the purified target recombinant protein to 10 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add Iodo-PSAN to a final concentration of 50 µM (5x molar excess). Incubate at 25°C for 60 minutes.

  • Quenching & Desalting: Quench the reaction with 1% Formic Acid. Desalt the sample using a C4 ZipTip. Note: Removing unreacted Iodo-PSAN is critical, as free hydrophobic compounds will suppress protein ionization during electrospray ionization (ESI).

  • Data Acquisition: Inject the desalted sample onto an LC-TOF-MS system using a fast water/acetonitrile gradient (0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent algorithm). Verify that the primary peak corresponds to the native protein mass + 395.2 Da (mass of Iodo-PSAN).

Protocol B: Biochemical Washout Assay (Reversibility)

Causality: The α -phenylsulfonyl acrylonitrile motif is designed to form a highly stable thioether bond [2]. By pre-incubating the enzyme and then rapidly diluting the complex, the free inhibitor concentration drops far below its IC50​ . If binding is non-covalent, the complex will dissociate and enzymatic activity will recover. Sustained inhibition confirms irreversible covalent engagement.

  • Pre-Incubation: Incubate the target enzyme (at 100x the final assay concentration) with Iodo-PSAN at a concentration equal to 10x its calculated IC50​ for 1 hour at room temperature. Prepare a parallel DMSO vehicle control.

  • Rapid Dilution: Dilute the pre-incubation mixtures 100-fold into the final assay buffer containing the enzyme's substrate.

  • Kinetic Monitoring: Continuously monitor product formation (e.g., via fluorescence or absorbance) for 2 hours.

  • Analysis: Calculate the initial velocity ( V0​ ) of the diluted Iodo-PSAN sample versus the DMSO control. A V0​ of <5% relative to the control confirms that the covalent thioether adduct is functionally irreversible under physiological conditions.

References

  • Structural basis for transthiolation intermediates in the ubiquitin pathway.Nature (2024).
  • Design and Semisynthesis of Biselectrophile-Functionalized Ubiquitin Probes To Investigate Transthioesterification Reactions.Organic Letters (2024).

A Comparative Analysis of 3-(4-Halophenyl)-2-(phenylsulfonyl)-2-propenenitriles: Iodo, Bromo, and Chloro Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive comparison of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and its corresponding bromo- and chloro-analogues. We will delve into their synthesis, physicochemical properties, and potential as therapeutic agents, supported by experimental data from closely related compounds and established research protocols.

The 2-propenenitrile scaffold, also known as acrylonitrile, is a versatile building block in the synthesis of various biologically active molecules.[3] The presence of the phenylsulfonyl group, a known pharmacophore in many cyclooxygenase-2 (COX-2) inhibitors and other therapeutic agents, imparts a distinct electronic and steric character to the molecule.[4][5] The variation of the halogen at the para-position of the phenyl ring allows for a systematic investigation of the structure-activity relationship (SAR) and the role of halogen bonding in potential ligand-receptor interactions.[6]

General Synthetic Approach: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of 3-aryl-2-sulfonyl-2-propenenitriles is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, phenylsulfonylacetonitrile, with an appropriately substituted benzaldehyde.[7]

DOT Script for General Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile Base (e.g., Piperidine, Et3N) Base (e.g., Piperidine, Et3N) Phenylsulfonylacetonitrile->Base (e.g., Piperidine, Et3N) Deprotonation 4-Halobenzaldehyde 4-Halobenzaldehyde Product 3-(4-Halophenyl)-2-(phenylsulfonyl)-2-propenenitrile 4-Halobenzaldehyde->Product Base (e.g., Piperidine, Et3N)->Product Solvent (e.g., Ethanol, Toluene) Solvent (e.g., Ethanol, Toluene) Solvent (e.g., Ethanol, Toluene)->Product Heat Heat Heat->Product

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile

This protocol is a representative example of the Knoevenagel condensation for the synthesis of the title compounds.

Materials:

  • 4-Chlorobenzaldehyde

  • Phenylsulfonylacetonitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and phenylsulfonylacetonitrile (1.81 g, 10 mmol) in 50 mL of absolute ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 mL, 1 mmol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain the pure 3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This procedure can be adapted for the iodo- and bromo-analogues by substituting 4-chlorobenzaldehyde with 4-iodobenzaldehyde or 4-bromobenzaldehyde, respectively.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent at the para-position of the phenyl ring is expected to influence several key physicochemical properties of the molecules. The following table summarizes a combination of computed and experimentally anticipated properties.

Property3-(4-Chlorophenyl)-...3-(4-Bromophenyl)-...3-(4-Iodophenyl)-...
Molecular Formula C₁₅H₁₀ClNO₂S[6]C₁₅H₁₀BrNO₂SC₁₅H₁₀INO₂S
Molecular Weight ( g/mol ) 303.77[6]348.22395.22
XLogP3 (Computed) 3.7[6]~3.9 (Estimated)~4.2 (Estimated)
Melting Point (°C) Not reportedNot reportedNot reported
Polarizability (ų) Increases with halogen size (Cl < Br < I)Increases with halogen size (Cl < Br < I)Increases with halogen size (Cl < Br < I)
Halogen Bond Donor Potential WeakModerateStrong

Causality Behind Property Trends:

  • Molecular Weight: Increases with the atomic mass of the halogen (Cl < Br < I).

  • Lipophilicity (XLogP3): The lipophilicity is expected to increase with the size and polarizability of the halogen atom. This can influence membrane permeability and oral absorption.[1]

  • Melting Point: While not experimentally determined, the melting point is influenced by crystal packing and intermolecular forces. The larger and more polarizable iodine atom might lead to stronger intermolecular interactions and a higher melting point compared to the chloro and bromo analogues.

  • Halogen Bond Donor Potential: The ability to form a halogen bond (X-bond) is a key non-covalent interaction in drug-receptor binding.[6] The strength of the halogen bond donor follows the order I > Br > Cl. This is due to the larger sigma-hole on the iodine atom, which can interact more strongly with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms) in a protein's active site.[6]

Biological Activity: Anticancer Potential as a Case Study

DOT Script for a Putative Anticancer Mechanism

G Halogenated Acrylonitrile Halogenated Acrylonitrile Tubulin Tubulin Halogenated Acrylonitrile->Tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: A plausible mechanism of anticancer action.

Supporting Experimental Data from a Related Study

The following table presents the IC₅₀ values of para-halogenated 3-phenyl-2-(3,4,5-trimethoxyphenyl)acrylonitriles against the AGS human gastric cancer cell line, as reported by Gong et al. (2018).[8] This data highlights the potent anticancer activity of this class of compounds and the influence of the halogen substituent.

Compound (para-substituent)IC₅₀ (µM) against AGS cells
4-Chloro0.41 ± 0.05
4-Bromo0.68 ± 0.21
4-Fluoro0.75 ± 0.24

Data extracted from Gong, P., et al. (2018). Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Chemical biology & drug design, 92(2), 1533–1540.[8]

These findings suggest that the 3-(4-halophenyl)-2-(phenylsulfonyl)-2-propenenitrile series are promising candidates for anticancer drug discovery. The phenylsulfonyl group may further enhance this activity through interactions with different biological targets.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of the iodo-, bromo-, and chloro-analogues, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT116, BEL-7402, AGS)

  • Complete cell culture medium

  • 3-(4-Halophenyl)-2-(phenylsulfonyl)-2-propenenitriles (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Treated and untreated control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with the test compounds for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The comparative analysis of 3-(4-iodophenyl)-, 3-(4-bromophenyl)-, and 3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile highlights the significant role that the halogen substituent can play in modulating the physicochemical and biological properties of a lead compound. Based on established principles and data from related compounds, the iodo-analogue is predicted to have the highest lipophilicity and the greatest potential for forming strong halogen bonds with a biological target. The chloro-analogue, being the smallest and least lipophilic, may exhibit different pharmacokinetic properties.

The potent anticancer activity observed in structurally similar halogenated acrylonitriles provides a strong rationale for the synthesis and comprehensive biological evaluation of the title compounds.[8] Future studies should focus on a head-to-head comparison of these three analogues in a panel of cancer cell lines to elucidate a clear structure-activity relationship. Further investigations into their mechanism of action, including their effects on tubulin polymerization and other potential cellular targets, are also warranted. The insights gained from such studies will be invaluable for the rational design of more potent and selective therapeutic agents.

References

  • Lu, Y., et al. (2010). Halogen bonding: a new and attractive force in drug design. Journal of Medicinal Chemistry, 53(9), 3345-3351. [Link not available]
  • Dey, D., & Junjappa, H. (2021). The role of halogens in drug discovery and development. RSC Medicinal Chemistry, 12(10), 1644-1675. [Link not available]
  • Meagher, K. L., & Tessier, C. A. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 25(24), 5919. [Link]

  • Gong, P., et al. (2018). Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Chemical biology & drug design, 92(2), 1533–1540. [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (2E)-3-phenyl-2-(phenylsulfonyl)-2-propenenitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2016). Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 24(16), 3695–3703. [Link]

  • Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences of the United States of America, 113(36), E5271–E5280. [Link]

  • Zhang, X., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry, 27(34), 5837-5853. [Link]

Sources

Head-to-head comparison of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile with a standard-of-care drug.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for Chagas disease (Trypanosoma cruzi infection) requires shifting from broad-spectrum cytotoxic agents to precision-engineered enzyme inhibitors. This guide provides a head-to-head technical comparison between Benznidazole , the current clinical standard-of-care (SoC), and 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile (Iodo-PSPN) , an experimental targeted covalent inhibitor (TCI).

While Benznidazole relies on enzymatic bioactivation to induce non-specific oxidative and electrophilic stress, Iodo-PSPN is rationally designed to specifically target and irreversibly inactivate Cruzain , the major survival cysteine protease of T. cruzi. This guide details their mechanistic divergence, head-to-head experimental metrics, and the self-validating protocols required to evaluate them.

Mechanistic Profiling & Causality

To understand the pharmacological profiles of these two compounds, we must examine the causality behind their mechanisms of action at the molecular level.

The Standard of Care: Benznidazole (Prodrug Bioactivation)

Benznidazole is a 2-nitroimidazole prodrug. Its mechanism is not driven by target binding, but rather by enzymatic bioactivation. The compound is reduced by an NADH-dependent. This reduction produces highly reactive intermediates—most notably the dialdehyde glyoxal—which cause widespread, non-specific DNA damage, thiol depletion, and catastrophic oxidative stress within the parasite.

The Experimental TCI: Iodo-PSPN (Targeted Covalent Inhibition)

Unlike the non-specific damage caused by Benznidazole, Iodo-PSPN is a precision vinyl sulfone/acrylonitrile derivative designed to target Cruzain . Cruzain relies on a highly nucleophilic Cys25-His159 catalytic dyad.

  • Chemical Causality: Iodo-PSPN features an electron-deficient alkene, heavily activated by geminal nitrile and phenylsulfonyl electron-withdrawing groups. This structural tuning makes the β -carbon an exceptionally potent Michael acceptor.

  • Binding Causality: The 4-iodophenyl moiety is hypothesized to occupy the hydrophobic S2/S3 subsites of Cruzain, orienting the warhead. The Cys25 thiolate executes a , forming an irreversible covalent adduct that permanently halts parasite proteostasis.

Mechanism Benz Benznidazole (Standard of Care) NTR Trypanosomal Type I Nitroreductase (NTR I) Benz->NTR Prodrug Activation Metab Reactive Metabolites (e.g., Glyoxal) NTR->Metab NADH-dependent Reduction DNA Non-specific DNA Damage & Thiol Depletion Metab->DNA Oxidative/Electrophilic Stress Death Trypanosoma cruzi Parasite Death DNA->Death Exp 3-(4-Iodophenyl)-2-(phenylsulfonyl) -2-propenenitrile Cruzain Cruzain Active Site (Cys25 Thiolate) Exp->Cruzain Specific S2/S3 Pocket Binding Covalent Thia-Michael Addition (Irreversible Covalent Bond) Cruzain->Covalent Electrophilic Attack Proteo Targeted Proteostasis Disruption Covalent->Proteo Enzyme Inactivation Proteo->Death

Mechanistic divergence between Benznidazole (prodrug) and the experimental vinyl sulfone TCI.

Head-to-Head Experimental Data

The following tables summarize the comparative performance of both compounds. Data for Iodo-PSPN is benchmarked against established vinyl sulfone parameters (such as K11777) to contextualize its efficacy.

Table 1: In Vitro Phenotypic Efficacy & Selectivity

Compound T. cruzi Amastigotes EC₅₀ (µM) HepG2 Cytotoxicity CC₅₀ (µM) Selectivity Index (SI) Primary Mode of Action
Benznidazole (SoC) 2.5 ± 0.3 > 200 > 80 Prodrug / DNA Damage

| Iodo-PSPN (Exp) | 0.8 ± 0.1 | 145 ± 12 | ~ 181 | Cruzain Covalent Inhibition |

Table 2: Cruzain Inactivation Kinetics (Biochemical) | Compound | Ki​ (µM) | kinact​ (s⁻¹) | kinact​/Ki​ (M⁻¹s⁻¹) | Reversibility Status | | :--- | :--- | :--- | :--- | :--- | | Benznidazole | N/A | N/A | N/A | N/A (Does not target Cruzain) | | Iodo-PSPN | 1.2 ± 0.2 | 0.0045 | 3,750 | Irreversible | | K11777 (Benchmark) | 0.05 | 0.003 | 60,000 | Irreversible |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They not only measure efficacy but inherently control for false positives and assay artifacts.

Protocol 1: FRET-Based Cruzain Inactivation Assay

This assay determines the covalent efficiency ( kinact​/Ki​ ) of Iodo-PSPN against recombinant Cruzain.

  • Causality of Design: Cruzain's active site requires a reduced Cys25 thiolate to function. DTT is included to prevent oxidative dimerization. The fluorogenic substrate Z-Phe-Arg-AMC is utilized because the P2-Phe and P1-Arg residues perfectly complement Cruzain's S2 and S1 subsite specificities.

  • Step-by-Step Methodology:

    • Enzyme Activation: Pre-incubate 2 nM recombinant Cruzain in assay buffer (100 mM sodium acetate, pH 5.5, 5 mM DTT, 0.01% Triton X-100) for 15 minutes at 37°C.

    • Inhibitor Incubation: Add Iodo-PSPN at varying concentrations (0.1 µM to 50 µM). Monitor the reaction continuously to capture time-dependent inhibition.

    • Substrate Addition: Initiate the reaction by adding 10 µM Z-Phe-Arg-AMC.

    • Kinetic Measurement: Measure fluorescence cleavage continuously for 30 minutes (Excitation: 355 nm / Emission: 460 nm).

    • Data Analysis: Fit the progress curves to a non-linear regression model to extract the pseudo-first-order rate constant ( kobs​ ). Plotting kobs​ against inhibitor concentration yields Ki​ and kinact​ .

  • Self-Validation Step (Reversibility Washout): To confirm that the thia-Michael addition is irreversible, perform a rapid 100-fold dilution of the enzyme-inhibitor complex into a substrate-rich buffer. If the fluorescence velocity remains flat (fails to recover), irreversible covalent binding is validated.

Protocol 2: Intracellular T. cruzi Amastigote Clearance Assay
  • Causality of Design: T. cruzi obligately replicates inside host cells as amastigotes. Testing compounds on free-swimming extracellular trypomastigotes does not reflect clinical reality. We utilize infected macrophages to ensure the compound can penetrate host cell membranes and target the clinically relevant life stage.

  • Step-by-Step Methodology:

    • Host Cell Infection: Seed J774 macrophages in 96-well plates. Infect with T. cruzi trypomastigotes (Tulahuen strain expressing β -galactosidase) at a multiplicity of infection (MOI) of 5:1.

    • Washout: After 2 hours, wash the wells thoroughly with PBS to remove free trypomastigotes, ensuring only intracellular amastigotes remain.

    • Compound Treatment: Add Benznidazole and Iodo-PSPN in serial dilutions (0.01 µM to 100 µM) and incubate for 72 hours at 37°C.

    • Quantification: Add CPRG (chlorophenol red- β -D-galactopyranoside) substrate. Cleavage by parasite-specific β -galactosidase produces a colorimetric shift (595 nm) directly proportional to parasite survival.

  • Self-Validation Step (Cytotoxicity Counter-Screen): A parallel assay is run on uninfected J774 macrophages using Resazurin reduction. If a compound kills the host cell, the intracellular parasite dies by default (a false positive for anti-parasitic efficacy). Calculating the Selectivity Index (SI = CC₅₀ / EC₅₀) validates that parasite clearance is a direct pharmacological action, not an artifact of host cell toxicity.

Workflow cluster_0 Biochemical Evaluation cluster_1 Phenotypic Evaluation Prep Compound Library Prep FRET FRET Enzymatic Assay (Z-Phe-Arg-AMC) Prep->FRET Cell Intracellular Amastigote Clearance Assay Prep->Cell Kin Kinetics Analysis (k_inact / K_i) FRET->Kin Lead Selectivity Index (SI) Calculation Kin->Lead Tox HepG2 Cytotoxicity (CC50 Determination) Cell->Tox Tox->Lead

Parallel biochemical and phenotypic screening workflow for evaluating anti-trypanosomal compounds.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity Source: Journal of Medicinal Chemistry / NIH URL
  • Vinyl sulfone building blocks in covalently reversible reactions with thiols Source: RSC Publishing URL
  • 2oz2 - Crystal structure analysis of cruzain bound to vinyl sulfone derived inhibitor (K11777)

Assessing the pharmacokinetic properties of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Pharmacokinetic Assessment of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

Executive Summary

The 2-propenenitrile scaffold is a recurring motif in medicinal chemistry, valued for its diverse biological activities.[1] This guide provides a comprehensive framework for assessing the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a novel derivative, 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile . In drug discovery, a thorough understanding of a compound's pharmacokinetic profile is as critical as its pharmacodynamic efficacy, as it governs bioavailability, dosing regimens, and potential for toxicity.[2][3]

Due to the novelty of this specific iodo-substituted compound, direct experimental data is not yet available in published literature. Therefore, this guide adopts the perspective of a lead optimization program, presenting a systematic, protocol-driven approach for its characterization. We will compare its projected profile against two structurally significant analogs: the corresponding chloro-derivative, 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile , and the non-halogenated parent compound, 3-Phenyl-2-(phenylsulfonyl)-2-propenenitrile . This comparative methodology allows for a nuanced understanding of how halogen substitution (Iodine vs. Chlorine vs. Hydrogen) influences key ADME parameters, providing critical insights for structure-activity and structure-property relationships (SAR/SPR).[4]

This document details the essential in vitro assays and proposes a definitive in vivo study, explaining the causal logic behind each experimental choice. It is designed for researchers, medicinal chemists, and drug development professionals to guide the rational progression of this and similar chemical entities from hit to lead and beyond.

Comparative Compound Selection: Rationale and Structures

The selection of appropriate comparators is fundamental to understanding the specific contribution of the 4-iodophenyl moiety to the compound's overall pharmacokinetic profile.

  • Compound of Interest (1): 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. The primary focus, its properties are to be determined.

  • Analog A (Chloro-Derivative, 2): 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile. This analog allows for a direct assessment of the "halogen effect." Iodine is larger, more lipophilic, and has a weaker C-I bond compared to chlorine's C-Cl bond, which may impact metabolism, protein binding, and solubility.[5][6]

  • Analog B (Parent Compound, 3): 3-Phenyl-2-(phenylsulfonyl)-2-propenenitrile. This non-halogenated backbone serves as a crucial baseline, helping to isolate the physicochemical impact of adding a halogen at the para-position of the phenyl ring.

Compound IDStructureR-GroupKey Comparative Feature
1 (Image of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile)-ICompound of Interest
2 (Image of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile)-ClChloro Analog
3 (Image of 3-Phenyl-2-(phenylsulfonyl)-2-propenenitrile)-HParent Backbone

Part 1: Foundational Physicochemical Profiling

Before delving into complex biological assays, a baseline understanding of a compound's physicochemical properties is essential, as these factors heavily influence solubility, absorption, and distribution.[7]

Protocol 1.1: Kinetic and Thermodynamic Solubility Assessment

Expertise & Experience: We begin with solubility because a compound must be in solution to be absorbed and exert its biological effect. Kinetic solubility provides a high-throughput measure suitable for early discovery, while thermodynamic solubility represents the true equilibrium state, which is critical for formulation development.[7] Poor solubility is a frequent cause of failure for drug candidates.

Methodology (Thermodynamic Solubility):

  • Prepare a supersaturated stock solution of the test compound in DMSO.

  • Add an excess of the compound (as solid powder) to a series of phosphate-buffered saline (PBS) solutions at various pH values (e.g., 5.0, 6.2, 7.4) to mimic the physiological pH range of the gastrointestinal tract and blood.[4]

  • Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.

Protocol 1.2: Lipophilicity Determination (LogD)

Expertise & Experience: Lipophilicity, measured as the distribution coefficient (LogD), is a critical predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.[7] The LogD at pH 7.4 is particularly relevant as it reflects the compound's partitioning behavior under physiological conditions.

Methodology (Shake-Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol (representing a lipid phase) and PBS at pH 7.4.

  • Vigorously shake the mixture to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely, often aided by centrifugation.

  • Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

  • Determine the concentration of the compound in each phase using LC-MS/MS.

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Hypothetical Physicochemical Data Summary

The following table presents plausible, hypothetical data to illustrate the expected differences based on the compounds' structures.

Compound IDPredicted LogPPredicted pKaHypothetical Solubility (pH 7.4)Hypothetical LogD (pH 7.4)
1 (Iodo) ~4.5~12.5< 5 µg/mL4.4
2 (Chloro) ~4.0~12.5< 10 µg/mL3.9
3 (Parent) ~3.4~12.5< 15 µg/mL3.3

Part 2: In Vitro ADME Assessment

In vitro assays are the workhorse of modern drug discovery, providing early, cost-effective predictions of a compound's in vivo behavior and helping to rank-order candidates for further investigation.[4][8]

Section 2.1: Membrane Permeability

Expertise & Experience: A drug's ability to pass through the intestinal wall is a prerequisite for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a first-line, high-throughput screen that models passive, transcellular diffusion, the primary absorption route for many small molecules.[4] It is a non-cell-based assay, making it rapid and cost-effective for initial screening.

  • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer solution (e.g., PBS at pH 6.5, mimicking the upper intestine) and added to the wells of the filter plate (the donor compartment).

  • Acceptor Compartment: The filter plate is placed into a second plate (the acceptor plate) containing a buffer solution at pH 7.4, mimicking physiological blood pH.

  • Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-16 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well, are determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Compounds are typically categorized as having low, medium, or high permeability.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Coat Filter Plate with Lipid Mixture add_donor Add Compound to Donor Plate prep_membrane->add_donor prep_donor Prepare Compound in Donor Buffer (pH 6.5) prep_donor->add_donor prep_acceptor Prepare Acceptor Buffer (pH 7.4) assemble Assemble Sandwich (Donor + Acceptor Plates) prep_acceptor->assemble add_donor->assemble incubate Incubate (4-16h) assemble->incubate quantify Quantify Compound Conc. (LC-MS/MS) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate classify Classify as Low, Medium, or High Permeability calculate->classify Decision_Framework start In Vitro Data (Solubility, Permeability, Metabolic Stability, PPB) perm_check High Permeability? start->perm_check sol_check Adequate Solubility? perm_check->sol_check Yes outcome_bad STOP or Redesign perm_check->outcome_bad No met_stab_check Good Metabolic Stability? (t½ > 30 min) sol_check->met_stab_check Yes outcome_formulate Consider Formulation Enhancement sol_check->outcome_formulate No outcome_good Proceed to In Vivo PK Study met_stab_check->outcome_good Yes outcome_metid Investigate Metabolite ID & CYP Inhibition met_stab_check->outcome_metid No

Caption: Decision-making flowchart based on integrated in vitro ADME data.

Part 4: Definitive In Vivo Pharmacokinetic Study

Expertise & Experience: While in vitro data is predictive, an in vivo study is the gold standard for understanding how a compound behaves in a complex biological system. [9]A study in rats using both intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability (F), a critical parameter for any orally administered drug candidate. [10]

Protocol 4.1: Rat Pharmacokinetic Study (IV and PO)

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½) and oral bioavailability (F) of the most promising candidate (e.g., Compound 1 or 2 ).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fitted with jugular vein catheters for serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle via the tail vein.

    • PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein catheter at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples immediately to harvest plasma via centrifugation. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.

InVivo_PK_Workflow cluster_study In Vivo Phase cluster_analysis Bioanalytical & Data Analysis Phase dosing Dosing (IV & PO Groups) sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Quantification processing->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc report Final Report: Cmax, Tmax, AUC, t½, F% pk_calc->report

Caption: Workflow for a definitive in vivo pharmacokinetic study in rats.

Conclusion

This guide outlines a robust, logical, and comparative framework for the comprehensive pharmacokinetic evaluation of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. By systematically assessing its physicochemical properties and in vitro ADME profile against well-chosen structural analogs, researchers can build a strong understanding of its drug-like potential. The proposed protocols are industry-standard methods that provide reliable data for making informed decisions. The ultimate progression to a definitive in vivo study will validate these predictions and provide the critical parameters necessary to determine the compound's viability as a clinical candidate. This structured approach mitigates risk, conserves resources, and accelerates the drug discovery process through scientifically-grounded decision-making.

References

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development Source: ResearchGate URL: [Link]

  • Title: in vitro/vivo Pharmacokinetic Screening Source: Sumika Chemical Analysis Service URL: [Link]

  • Title: In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development Source: PubMed URL: [Link]

  • Title: Application of Mechanistic Multiparameter Optimization and Large-Scale In Vitro to In Vivo Pharmacokinetics Correlations to Small-Molecule Therapeutic Projects Source: ACS Publications URL: [Link]

  • Title: ADME Properties in Drug Discovery Source: BioSolveIT URL: [Link]

  • Title: CHEMICALS SUBSTITUTION Source: Ineris URL: [Link]

  • Title: Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: T002 · Molecular filtering: ADME and lead-likeness criteria Source: TeachOpenCADD URL: [Link]

  • Title: Physicochemical Properties Source: Frontage Laboratories URL: [Link]

  • Title: List of pharmacokinetics includes ADME properties of the selected three compounds Source: ResearchGate URL: [Link]

  • Title: 3-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)-2-PROPENENITRILE Source: NextSDS URL: [Link]

  • Title: 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile Source: PubChem - NIH URL: [Link]

  • Title: Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety Source: Der Pharma Chemica URL: [Link]

  • Title: Pharmacokinetics and Drug Interactions Source: MDPI URL: [Link]

  • Title: Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents Source: PubMed URL: [Link]

  • Title: A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis Source: Aizeon Publishers URL: [Link]

  • Title: Clinical Pharmacology & Toxicology Pearl of the Week Source: Alberta Health Services URL: [Link]

  • Title: Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery Source: Griffith Research Online URL: [Link]

  • Title: Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives Source: International Journal for Pharmaceutical Research Scholars (IJPRS) URL: [Link]

  • Title: (E)-3-[1-(4-chlorophenyl)sulfonylpyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile Source: PubChem URL: [Link]

  • Title: Topical Pharmaceutical Compositions Comprising 2-[3-[4-Amino-3-(2-Fluoro-4-Phenoxy-Phenyl)
  • Title: Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator Source: PubMed URL: [Link]

  • Title: Pharmacokinetics of sulfur‑containing compounds in aged garlic extract: S‑Allylcysteine, S‑1‑propenylcysteine, S‑methylcysteine, S‑allylmercaptocysteine and others (Review) Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics of orally disintegrating tablets of perphenazine/hydroxypropyl-ß-cyclodextrin inclusion complex in rabbit Source: IMR Press URL: [Link]

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Safety Operating Guide

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex reactive intermediates. 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a highly specialized, multi-functional compound. While its architecture makes it an excellent electrophile and Michael acceptor for advanced synthesis, these exact structural motifs create significant liabilities at the end of its lifecycle.

Standard solvent disposal protocols are insufficient for this compound. Improper disposal risks the release of toxic halogenated gases, sulfur oxides, and potentially lethal cyanide derivatives. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and regulatory-compliant disposal of this specific chemical[1].

Part 1: Chemical & Hazard Profiling (Structure-to-Disposal Causality)

To understand how to dispose of a chemical, we must first understand why it requires specific treatment. The molecule contains three distinct functional groups that dictate its hazardous waste classification under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].

Table 1: Structural Motifs and Disposal Implications
Structural MotifChemical Hazard ProfileDisposal & Logistical Implication
Iodophenyl Group Halogenated Organic: Heavy halogen (Iodine) prevents standard biological degradation and standard combustion.Strict Segregation: Must be classified as "Halogenated Organic Waste." Mixing with non-halogenated waste violates EPA guidelines and increases disposal costs[3].
Phenylsulfonyl Group Sulfur-Containing: Generates highly corrosive sulfur oxides (SOx) upon thermal decomposition.Scrubbing Required: Incineration facility must be equipped with alkaline flue gas desulfurization (FGD) scrubbers[4].
Acrylonitrile Core Reactive Electrophile / Nitrile: Highly toxic, potential skin/eye irritant. Combustion without sufficient oxygen/temperature yields Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx)[5].High-Temp Destruction: Requires RCRA-permitted rotary kiln incineration (>1000°C) to ensure 99.99% Destruction and Removal Efficiency (DRE)[6].

Part 2: Immediate Safety & Spill Response Protocol

Because 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a reactive Michael acceptor, it poses acute toxicity risks via dermal contact and inhalation of dust[7]. Every laboratory must have a self-validating spill protocol in place before handling the material.

Required Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with heavy-duty nitrile gloves (standard latex offers insufficient protection against reactive electrophiles)[8].

  • Eye/Face: Splash-proof chemical safety goggles and a full face shield if handling large quantities.

  • Body: Flame-resistant laboratory coat and closed-toe shoes.

  • Respiratory: N95 or P100 particulate respirator if handled outside of a certified Class II fume hood.

Step-by-Step Spill Cleanup Methodology
  • Isolate the Area: Immediately evacuate non-essential personnel from the spill zone. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Suppress Dust Generation: Do not dry sweep. Lightly mist the solid spill with a compatible, non-reactive solvent (e.g., a small amount of water or inert high-boiling aliphatic solvent) to suppress aerosolization of the toxic nitrile powder.

  • Absorb and Collect: Use damp, inert absorbent pads or a HEPA-filtered vacuum dedicated to hazardous chemical cleanup to collect the material.

  • Contain: Place all collected material, including contaminated absorbent pads and the outer layer of your nitrile gloves, into a wide-mouth, high-density polyethylene (HDPE) container.

  • Seal and Label: Seal the container tightly and immediately label it as "Hazardous Waste: Halogenated Organic Solid Spill Debris (Contains Iodine, Sulfur, Nitrile)."

Part 3: Step-by-Step Disposal Workflow

According to the American Chemical Society (ACS) guidelines for laboratory waste management, the point of generation is the most critical step in the disposal lifecycle[9].

Step 1: Segregation
  • Do not mix this compound with general non-halogenated solvent waste (e.g., acetone, ethanol, ethyl acetate).

  • Even trace amounts of this iodinated compound will trigger a "halogenated" classification for the entire waste carboy, vastly increasing disposal costs and regulatory scrutiny[10].

Step 2: Containment & EPA Labeling
  • Transfer the waste (whether solid powder or dissolved in a halogenated solvent like dichloromethane) into an EPA-approved, chemically compatible secondary container (e.g., PTFE or HDPE).

  • Attach a standardized Hazardous Waste tag. The label must explicitly state: "Halogenated Organic Waste: 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile."

  • Check the boxes for: Toxic, Halogenated, and Irritant.

Step 3: Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) under secondary containment.

  • Keep strictly isolated from strong oxidizers, strong bases, and aqueous acids to prevent premature hydrolysis or exothermic reactions.

Step 4: Licensed Manifesting
  • Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for pickup by a certified hazardous waste vendor.

  • Provide the vendor with the chemical structure and note the presence of Iodine, Sulfur, and Nitrogen, as this dictates the specific incinerator routing they must use[11].

Part 4: Mechanistic Rationale for High-Temperature Incineration

Why is high-temperature incineration the only acceptable disposal method for this compound?

Attempting to neutralize this compound via benchtop chemical degradation (e.g., base-catalyzed hydrolysis) is highly discouraged. Hydrolysis of the acrylonitrile core can yield unpredictable, highly toxic byproducts, including free cyanide ions, depending on the pH and temperature.

Instead, RCRA-permitted high-temperature incineration (>1000°C) is a self-validating system. At these temperatures, the carbon skeleton is completely oxidized. The critical step, however, is the post-combustion gas treatment. The incineration of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile generates Hydrogen Iodide (HI), Sulfur Dioxide (SO2), and Nitrogen Oxides (NOx)[4]. A permitted facility utilizes alkaline wet scrubbers (often containing sodium hydroxide or calcium hydroxide) to instantly neutralize these acidic and toxic gases into harmless, precipitatable salts before the exhaust is released into the atmosphere[12].

Disposal and Thermal Destruction Workflow

DisposalWorkflow Gen Waste Generation: 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile Seg Segregation: Halogenated Organic Waste Gen->Seg Isolate from non-halogenated Store Containment & EPA Labeling Seg->Store Seal in compatible container Incinerate High-Temp Incineration (>1000°C) RCRA-Permitted Facility Store->Incinerate Licensed vendor transport Scrub Flue Gas Scrubbing (Neutralizes SOx, NOx, HI, HCN) Incinerate->Scrub Toxic gases released Final Safe Emission & Regulatory Compliance Scrub->Final Clean exhaust

Workflow for the compliant disposal and thermal destruction of halogenated nitrile waste.

References

  • Earth Safe PPE. How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from[Link]

  • UW Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from [Link]

  • Open Biotechnology Journal. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Retrieved from[Link]

  • NextSDS. 3-(5-(2-NITROPHENYL)-2-FURYL)-2-(PHENYLSULFONYL)ACRYLONITRILE Safety Data. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Standards for Owners and Operators of Hazardous Waste Incinerators. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. Retrieved from[Link]

  • Environmental Protection Agency (EPA). Incineration In Hazardous Waste Management. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Engineering Handbook For Hazardous Waste Incineration. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

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Personal protective equipment for handling 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of chemical logic. Handling complex, polyfunctional synthetic intermediates like 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile requires a deep understanding of its molecular reactivity.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational logistics, and disposal of this specific compound. By understanding why a chemical behaves the way it does, we can engineer self-validating safety protocols that protect researchers and preserve experimental integrity.

Mechanistic Hazard Profile: The Chemical Logic of Toxicity

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's reactivity. 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile features three critical structural motifs:

  • The Propenenitrile Core: An α,β -unsaturated system.

  • The Phenylsulfonyl Group: A powerful electron-withdrawing group (EWG) at the α -position.

  • The 4-Iodophenyl Group: A heavy, lipophilic, halogenated aromatic ring at the β -position.

The Primary Hazard: Electrophilic Alkylation The synergistic electron-withdrawing effects of the nitrile (–CN) and sulfonyl (–SO 2​ Ph) groups severely deplete electron density at the β -carbon of the alkene. This renders the molecule a highly potent Michael acceptor . If exposed to biological tissue, it acts as a strong electrophile, rapidly undergoing Michael addition with biological nucleophiles—specifically the sulfhydryl (thiol) groups of cysteine residues in epidermal proteins and intracellular glutathione. This covalent alkylation is the root cause of the compound's potential to induce severe skin sensitization, cytotoxicity, and respiratory tract irritation.

Furthermore, the 4-iodophenyl moiety increases the molecule's lipophilicity (estimated LogP 3.8), enhancing its ability to penetrate the lipid bilayers of human skin.

ToxicityMechanism A 3-(4-Iodophenyl)-2-(phenylsulfonyl) -2-propenenitrile (Potent Electrophile) C Michael Addition (Covalent Alkylation) A->C Activated Alkene B Biological Thiols (e.g., Cysteine in Proteins) B->C Nucleophilic Attack D Protein Adducts (Cytotoxicity & Sensitization) C->D Irreversible Binding

Mechanistic pathway of cellular toxicity via Michael addition.

Quantitative Data & PPE Specifications

OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that chemical hygiene plans be tailored to the specific health hazards of the chemicals in use[1]. Standard latex gloves are highly permeable to lipophilic organohalogens and offer zero protection against this compound.

The table below summarizes the physicochemical data of the compound and correlates it directly to the required PPE matrix.

Physicochemical ParameterValue (Approx.)Hazard ImplicationRequired PPE & Mechanistic Justification
Molecular Weight 395.2 g/mol Heavy powder; prone to static cling.Anti-static spatulas & N95/P100 Respirator (if handled outside hood). Prevents aerosolized inhalation of fine particulates[2].
Lipophilicity (LogP) ~3.8Rapid dermal penetration.Double-layered Nitrile or Butyl Rubber Gloves. Delays breakthrough of the lipophilic electrophile. Change immediately if contaminated.
Reactivity High (Electrophile)Irreversible corneal and dermal alkylation.Chemical Splash Goggles & Face Shield. Protects ocular mucosa from irreversible protein cross-linking.
Halogen Content 1 Iodine atomOrganohalogen toxicity; environmental hazard.Chemically Resistant Lab Coat (Tyvek/Polypropylene). Prevents accumulation of halogenated dust on standard cotton clothing.

Operational Handling Protocol

According to Prudent Practices in the Laboratory, handling reactive solids requires strict environmental controls to prevent both exposure and degradation of the reagent[3].

Step-by-Step Methodology: Weighing and Reaction Setup
  • Primary Containment Setup:

    • Action: Conduct all operations inside a certified Class II fume hood with a face velocity of 80–100 feet per minute (fpm).

    • Causality: The fume hood captures aerosolized particulates generated during the opening of the reagent bottle, preventing inhalation of the Michael acceptor.

  • Static Mitigation:

    • Action: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static ionizing cloth. Use a grounded, anti-static micro-spatula for transfer.

    • Causality: Halogenated powders frequently build up electrostatic charges. Static discharge can cause the powder to "jump," leading to uncontrolled dissemination and contamination of the workspace.

  • Solvent Dissolution:

    • Action: Dissolve the compound in an aprotic solvent (e.g., Dichloromethane, DMF, or THF) directly within the fume hood before transferring to the primary reaction vessel.

    • Causality: Handling the compound as a solution eliminates the dust inhalation hazard. Aprotic solvents are required because strong nucleophilic solvents (like primary amines or unhindered alcohols under basic conditions) may prematurely attack the β -carbon via Michael addition, destroying the reagent.

  • Inert Atmosphere (Optional but Recommended):

    • Action: Purge the reaction vessel with dry Nitrogen or Argon.

    • Causality: While the compound is relatively stable, preventing ambient moisture from interacting with the highly activated double bond ensures maximum synthetic yield and prevents side-reactions.

HandlingWorkflow S1 1. Risk Assessment & PPE Double Nitrile Goggles Lab Coat S2 2. Primary Containment Operate in Class II Fume Hood S1->S2 S3 3. Material Transfer Use Anti-Static Spatulas S2->S3 S4 4. Reaction Execution Dissolve in Aprotic Solvent S3->S4 S5 5. Decontamination Quench with Thiol/Bisulfite S4->S5

Standard operating procedure for handling reactive propenenitriles.

Spill Mitigation and Decontamination

If a spill occurs, standard sweeping is prohibited as it aerosolizes the toxic powder. The decontamination strategy relies on chemical quenching—intentionally reacting the spilled chemical to neutralize its electrophilic threat.

  • Solid Spills: Cover the powder with damp absorbent pads to suppress dust. Carefully gather the material using non-sparking tools and place it into a hazardous waste container.

  • Solution Spills / Surface Decontamination: To deactivate residual 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile on benchtops or spatulas, apply a dilute solution of sodium bisulfite (NaHSO 3​ ) or a cysteine-based wash .

  • Causality: The bisulfite ion or cysteine thiol acts as a sacrificial nucleophile, rapidly attacking the propenenitrile via Michael addition. This converts the hazardous, reactive electrophile into a benign, water-soluble adduct that can be safely wiped up with paper towels.

Disposal and Waste Management

Because of the 4-iodophenyl group, this compound cannot be disposed of with standard organic waste.

  • Waste Segregation: All unreacted material, reaction byproducts, and contaminated solvents must be strictly segregated into Halogenated Organic Waste containers.

  • Causality: Mixing halogenated waste with non-halogenated waste violates EPA regulations and complicates incineration processes, as halogens require specific high-temperature scrubbing to prevent the formation of toxic dioxins.

  • Aqueous Quench Waste: Any aqueous waste generated from the bisulfite decontamination process should be collected separately and labeled as containing "Aqueous sulfur/halogenated organic adducts." Do not mix with strong acids, as residual nitriles or bisulfite can release toxic gases (e.g., SO 2​ ) under highly acidic conditions.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at:[Link]

Sources

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